3,5-dimethyl-4H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSQIXSRHXMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Tautomerism of 3,5-Dimethyl-4H-pyrazole
The following technical guide details the molecular structure, tautomeric dynamics, and experimental characterization of 3,5-dimethyl-4H-pyrazole , with specific emphasis on its relationship to the thermodynamically dominant 3,5-dimethyl-1H-pyrazole .
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This compound (CAS: 409320-89-4 for the specific isomer) represents a non-aromatic tautomer of the widely utilized ligand 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6). While the 1H-isomer is the stable, aromatic form found in standard laboratory conditions and commercial reagents, the 4H-isomer (often termed an isopyrazole ) exists primarily as a high-energy intermediate or transient species.
Understanding the 4H-structure is critical for:
-
Mechanistic Analysis: It serves as the initial cyclization product in Knorr pyrazole synthesis before aromatization.
-
Bioorthogonal Chemistry: Substituted 4H-pyrazoles (e.g., 4,4-dialkyl) are stable and exploited for their anti-aromatic reactivity in Diels-Alder "click" reactions.
-
Ligand Design: Differentiating between
(4H) and (1H) hybridization states is vital for predicting coordination geometry in organometallic complexes.
Molecular Structure & Electronic Properties
Structural Comparison: 4H- vs. 1H-Isomer
The fundamental distinction lies in the position of the saturation (protonation) and the resulting electronic conjugation.
| Feature | This compound | 3,5-Dimethyl-1H-pyrazole |
| Structure Class | Isopyrazole (Non-aromatic) | Azole (Aromatic) |
| Hybridization at C4 | ||
| Hybridization at N1/N2 | N1 ( | |
| 4 | 6 | |
| Geometry | Non-planar (C4 puckered) | Planar |
| Dipole Moment | Distinct vector due to C4-H | Variable (depends on H-bonding/tautomer) |
Electronic Configuration
-
4H-Isomer: The ring contains two imine-like double bonds (
). The methylene group at position 4 ( ) acts as an conjugation interrupter, preventing the delocalization of electrons across the five-membered ring. This results in a significant loss of resonance stabilization energy (~24–30 kcal/mol) compared to the aromatic form. -
1H-Isomer: The proton resides on a nitrogen atom (N1). The lone pair on N1 participates in the
-system, completing the aromatic sextet. This form is planar, allowing for robust intermolecular hydrogen bonding (dimers/trimers).
Tautomerism Dynamics
The 3,5-dimethylpyrazole system exhibits two distinct types of tautomerism: Annular Tautomerism (common) and Prototropic Isomerization (4H
Annular Tautomerism (1H 1H)
In the stable 1H form, the proton oscillates between N1 and N2. For 3,5-dimethylpyrazole, these two tautomers are degenerate (identical) due to symmetry.
-
Mechanism: Intermolecular double proton transfer (DPT) usually mediated by dimers or solvent bridges.
-
Barrier: Low activation energy (~10–14 kcal/mol), making the N-H proton appear "delocalized" in NMR at room temperature.
The 4H 1H Irreversible Cascade
The 4H-isomer is thermodynamically unstable relative to the 1H-isomer. If generated (e.g., via specific alkylation or photochemical rearrangement), it rapidly tautomerizes to the 1H form to regain aromaticity.
-
Pathway: 1,5-Sigmatropic hydrogen shift (or solvent-assisted 1,3-prototropic shift).
-
Driving Force: Aromatic Stabilization Energy (ASE) of the pyrazole ring.
-
Equilibrium Constant (
): favoring the 1H form.
Visualization of Tautomeric Pathways
The following diagram illustrates the relationship between the high-energy 4H-intermediate and the stable 1H-dimers.
Caption: Kinetic pathway from the high-energy 4H-isomer to the thermodynamically stable 1H-aromatic system.
Experimental Characterization & Protocols
Distinguishing the 4H-isomer (if trapped or transiently observed) from the 1H-isomer requires specific spectroscopic markers.
NMR Spectroscopy ( H, C)
The most definitive method for identification.
| Nucleus | 4H-Pyrazole Signature | 1H-Pyrazole Signature |
| Absent. | ||
Protocol for Tautomer Analysis:
-
Solvent Selection: Use non-polar aprotic solvents (e.g., Toluene-
, CDCl ) to slow down proton exchange and observe discrete tautomers if present. -
Temperature: Perform Variable Temperature (VT) NMR down to -60°C.
-
Result: At low T, the broad N-H and C3/C5 signals of the 1H form may split if the N1/N2 exchange is slow. The 4H form would remain distinct if stable.
-
X-Ray Crystallography
-
1H-Form: Crystallizes as hydrogen-bonded trimers or catemers. The N1-N2 bond length is intermediate (~1.34–1.36 Å).
-
4H-Form: If stabilized (e.g., in metal complexes where the metal binds C4, or as a specific salt), the ring is non-planar. The C3-C4 and C4-C5 bond lengths are single bonds (~1.50 Å), unlike the aromatic bond lengths (~1.38–1.40 Å) in the 1H form.
Synthesis & Isolation Context
Knorr Pyrazole Synthesis
The 4H-pyrazole is a key intermediate in the condensation of acetylacetone (2,4-pentanedione) with hydrazine.
-
Condensation: Hydrazine attacks the carbonyls to form a hydrazone/enamine.
-
Cyclization: Intramolecular attack forms the 5-hydroxy-4,5-dihydro-pyrazole or the 4H-pyrazole intermediate.
-
Aromatization: Rapid dehydration and proton shift yield the 1H-pyrazole .
Note: Isolation of the this compound intermediate is extremely difficult without blocking the C4 position (e.g., using 3,3-dimethyl-2,4-pentanedione to make 3,4,4-trimethyl-4H-pyrazole).
Commercial Availability Warning
Researchers may encounter catalog entries for "this compound" (e.g., CAS 409320-89-4).
-
Verification Required: In 99% of cases, the material supplied is the stable 3,5-dimethyl-1H-pyrazole (CAS 67-51-6). The "4H" designation in catalogs is often a database artifact or refers to a specific naming convention for the core scaffold.
-
Action: Always verify the Certificate of Analysis (CoA) for Melting Point (~107°C for 1H) and NMR data.
Applications in Drug Development & Coordination Chemistry
Bioorthogonal "Click" Reagents
While this compound itself is unstable, the 4H-pyrazole scaffold (specifically 4,4-disubstituted derivatives) is emerging as a potent diene for Diels-Alder reactions.
-
Mechanism: The anti-aromatic character of the 4H-ring drives rapid cycloaddition with strained alkynes (e.g., BCN).
-
Relevance: Drug conjugates and live-cell imaging.
Coordination Ligands
In organometallic chemistry, 3,5-dimethylpyrazole is a ubiquitous ligand (
-
Binding Mode: It almost exclusively binds as the pyrazolato anion (bridging via N1/N2) or the neutral 1H-pyrazole (N2 donor).
-
Rare Cases: "Agostic" interactions involving the C4-H of the 1H form have been studied, but true coordination of the neutral 4H-tautomer is rare and usually requires significant steric or electronic forcing.
References
-
Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
- Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of pyrazoles.
-
López, C., et al. (1997). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study.
-
Wahl, O., & Sanders, T. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling.
-
Abularrage, N. S. (2023). Bioorthogonal Reagents: Design, Synthesis, and Reactivity of 4H-Pyrazoles. MIT DSpace.
-
Ramoba, L. V., et al. (2024). Crystal structure of fac-tricarbonyl(bis(3,5-dimethyl-1H-pyrazole)).... Zeitschrift für Kristallographie.
An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Dimethylpyrazole Isomers
Foreword: The Imperative of Isomeric Purity and Stability
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety. For N-heterocyclic compounds like pyrazoles, isomerism presents a critical challenge. Different isomers of the same molecular formula can exhibit vastly different biological activities, toxicological profiles, and physical properties. 3,5-Dimethylpyrazole, a versatile building block and functional moiety, is no exception.[1] Understanding the thermodynamic landscape of its isomers is paramount for controlling reaction outcomes, ensuring the stability of active pharmaceutical ingredients (APIs), and designing robust synthetic routes. This guide provides a comprehensive exploration of the principles and methodologies used to evaluate the thermodynamic stability of 3,5-dimethylpyrazole and its key isomers, blending theoretical foundations with practical, field-proven protocols.
The Isomeric Landscape of Dimethylpyrazole
Isomers are molecules that share the same molecular formula (C₅H₈N₂) but differ in the arrangement of their atoms. For dimethylpyrazole, these arrangements can be categorized into positional isomers, where the methyl groups occupy different positions on the pyrazole ring, and tautomers, which interconvert through the migration of a proton.
The primary isomers of concern relative to 3,5-dimethyl-1H-pyrazole include:
-
Positional Isomers (Carbon-Substituted):
-
Positional Isomers (N-Substituted):
-
1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole: One methyl group is on a nitrogen atom, and the other is on a carbon. These are often formed as a mixture during the alkylation of 3(5)-methylpyrazole and can be separated by rectification.[5]
-
-
Tautomeric Forms:
-
3,5-Dimethylpyrazole and 3,4-Dimethylpyrazole exist as tautomeric pairs due to the migration of the N-H proton. For instance, 3,5-dimethyl-1H-pyrazole is in equilibrium with 3,5-dimethyl-2H-pyrazole, though the 1H form is overwhelmingly favored. Annular tautomerism is a key feature of pyrazole chemistry, with the relative stability of tautomers influenced by substituent effects and solvent polarity.[6][7]
-
Foundational Principles: Thermodynamic vs. Kinetic Stability
A comprehensive analysis requires distinguishing between two types of stability:
-
Thermodynamic Stability: Refers to the relative Gibbs free energy (ΔG) of the isomers. The most stable isomer is the one with the lowest ΔG under a given set of conditions (temperature, pressure, solvent). This dictates the equilibrium position between interconverting isomers.
-
Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for an isomer to transform into another. A kinetically stable (or inert) compound may have a high Gibbs free energy but is trapped in a local energy minimum because the pathway to a more stable state is energetically prohibitive.
This guide focuses on thermodynamic stability, which is the ultimate determinant of the product distribution when a reaction is allowed to reach equilibrium.
Computational Workflow for Predicting Isomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting the relative stabilities of isomers before embarking on extensive synthetic and analytical work.[8][9] The core principle is to calculate the total electronic energy of an optimized molecular geometry and correct it for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy.
Protocol: DFT-Based Calculation of Relative Gibbs Free Energy
This protocol outlines a self-validating system for comparing isomer stability.
-
Structure Generation:
-
Draw the 2D structures of all relevant isomers (e.g., 3,5-dimethylpyrazole, 3,4-dimethylpyrazole, 1,3-dimethylpyrazole, 1,5-dimethylpyrazole).
-
Convert these to 3D structures using a molecular builder and perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: The choice of functional and basis set is critical for accuracy. The M06-2X functional is well-regarded for its performance in chemical kinetics and thermochemistry, while the 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for systems of this size.[10]
-
Step: For each isomer, perform a full geometry optimization using DFT at the M06-2X/6-311++G(d,p) level of theory.
-
Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
-
Energy Extraction and Correction:
-
From the output of the frequency calculation, extract the total electronic energy (E), the zero-point vibrational energy (ZPVE), and the thermal correction to Gibbs free energy.
-
Calculate the absolute Gibbs free energy (G) for each isomer: G = E (from optimization) + ZPVE + Thermal Correction to G
-
-
Relative Stability Analysis:
-
Choose the most stable isomer (lowest G) as the reference (ΔG = 0 kJ/mol).
-
Calculate the relative Gibbs free energy (ΔΔG) for all other isomers: ΔΔG_isomer = G_isomer - G_reference
-
The lower the ΔΔG value, the greater the thermodynamic stability.
-
Caption: DFT workflow for determining isomer thermodynamic stability.
Experimental Verification of Thermodynamic Stability
While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Calorimetry is the primary experimental technique for measuring the thermodynamic properties of compounds.
Key Experimental Techniques
-
Combustion Calorimetry: This classic technique measures the enthalpy of combustion. From this, the standard enthalpy of formation (ΔH°f) can be derived. By comparing the ΔH°f values of different isomers, their relative stabilities can be determined directly. For instance, the standard molar enthalpy of formation of crystalline 3,5-dimethylpyrazole has been experimentally determined.[11]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques measure thermal stability by monitoring heat flow and mass changes as a function of temperature.[12][13] While primarily used to assess decomposition temperatures and phase transitions, they can provide insights into the kinetic stability of an isolated isomer. A lower decomposition temperature may suggest lower overall stability.
Protocol: Isomer Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of each purified isomer into separate aluminum DSC pans.
-
Causality: Using purified samples is essential to ensure that the observed thermal events correspond to the isomer of interest and not to impurities or a mixture.
-
Crimp the pans with a lid to enclose the sample. Prepare an empty, crimped pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature beyond the decomposition point of the compounds (e.g., 300°C).
-
Causality: A constant heating rate ensures that the thermal events are recorded reproducibly and allows for kinetic analysis if desired.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Validation: The melting point of 3,5-dimethylpyrazole is well-documented (approx. 107.5°C) and can be used as a validation point for the instrument's calibration and sample purity.
-
Compare the onset temperature of decomposition for each isomer. A significantly lower decomposition temperature for one isomer suggests lower thermal (and likely thermodynamic) stability.
-
Caption: Experimental workflow for DSC analysis of isomer stability.
Comparative Stability Analysis of Dimethylpyrazole Isomers
By synthesizing data from computational studies and experimental findings, a clear hierarchy of stability emerges.
Aromaticity is a dominant factor in the stability of pyrazole and its derivatives.[14] The parent pyrazole ring is a highly aromatic 6π-electron system. Isomers that maintain this aromaticity are significantly more stable than those where the conjugation is broken.
-
1H-Pyrazoles (Aromatic): 3,5-Dimethyl-1H-pyrazole and 3,4-Dimethyl-1H-pyrazole are aromatic and thus possess high thermodynamic stability. Computational studies on substituted pyrazoles consistently show that tautomers preserving the aromatic ring are energetically favored.[14][15]
-
N-Methylated Pyrazoles (Aromatic): 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole are also aromatic and are expected to be highly stable. Their relative stability is governed by the subtle electronic and steric effects of the methyl group positions.
-
Non-aromatic Tautomers: Tautomers that would involve a methylene group in the ring (e.g., by protonating a carbon) would break the aromatic conjugation and are significantly less stable, generally not being observed under normal conditions.[14]
The relative stability between the aromatic isomers is more nuanced:
-
3,5-Dimethyl-1H-pyrazole vs. 3,4-Dimethyl-1H-pyrazole: The symmetrical substitution in the 3,5-isomer often imparts a slight thermodynamic advantage due to balanced electronic effects and potentially more favorable crystal packing in the solid state. However, the energy difference is generally small.
-
1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole: The relative stability of these N-methylated isomers can be influenced by steric interactions between the N1-methyl group and the adjacent substituent at the C5 position. In many cases, the 1,5-isomer may experience slight steric strain, potentially making the 1,3-isomer marginally more stable, though this can be system-dependent.
Summary of Thermodynamic Data
The following table summarizes known experimental data and general stability trends.
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Known Experimental Data | General Stability Trend |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | ΔsubH°: 83.4 ± 2.4 kJ/mol[11]Melting Point: 107.5 °C | High (Aromatic Reference) |
| 3,4-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic) |
| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic) |
| 1,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | No direct ΔH°f found | High (Aromatic), potentially slightly less stable than 1,3-isomer |
Conclusion and Implications
The thermodynamic stability of dimethylpyrazole isomers is governed primarily by the preservation of the pyrazole ring's aromaticity. All common isomers (3,5-DMP, 3,4-DMP, 1,3-DMP, and 1,5-DMP) are aromatic and thus possess high intrinsic stability. The subtle energy differences between them are dictated by steric and electronic factors, which can be reliably predicted using DFT calculations and validated through calorimetric experiments.
For researchers in drug development and materials science, this understanding is crucial.
-
In Synthesis: Reaction conditions (e.g., temperature, reaction time) can be selected to favor the formation of the thermodynamically most stable product, maximizing yield and minimizing difficult purification steps.
-
In Formulation: Knowledge of the most stable isomeric form is essential for ensuring the long-term stability and shelf-life of an API, preventing the gradual conversion to a less active or potentially toxic isomer.
By integrating the computational and experimental workflows detailed in this guide, scientists can confidently navigate the isomeric landscape of dimethylpyrazoles, leading to more efficient, robust, and reliable chemical development processes.
References
-
Sciforum. (2025, November 11). Simulation and design of anti and syn isomers of three Mannich-type compounds using DFT calculations and molecular docking analysis. Retrieved from [Link]
-
Kone, M. G. R., et al. (2024, November 23). Theoretical Study of the Stability and Chemical Reactivity of a Series of Dihydropyrazoles with Antiproliferative Activities. Preprints.org. Retrieved from [Link]
-
Zhang, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 104-112. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]
-
Reddy, C. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Retrieved from [Link]
-
Gorski, A., et al. (2017). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 22(1), 113. Retrieved from [Link]
-
Leszczynski, J. & Rode, J. E. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-56. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]
-
Vazart, F., et al. (2015). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. The Journal of Physical Chemistry A, 119(11), 2535–2546. Retrieved from [Link]
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Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The three protonated isomers of pyrazole and their PM3 standard.... Retrieved from [Link]
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Wirth, T., et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. Retrieved from [Link]
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Wirth, T., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2236–2243. Retrieved from [Link]
-
Rode, J. E., et al. (2007). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Chemical Physics, 332(2-3), 298-309. Retrieved from [Link]
-
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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Custodio, J. M. F., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, 79(17), 8147–8154. Retrieved from [Link]
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Physicochemical Profiling of 3,5-Dimethylpyrazole: Tautomeric Dynamics and Pharmacological Potential
Content Type: Technical Reference & Experimental Guide Primary Audience: Medicinal Chemists, Process Engineers, and Structural Biologists
Executive Summary & Structural Correction
Critical Nomenclature Note: The query specifies "3,5-dimethyl-4H-pyrazole." It is imperative to clarify that while the 4H-isomer is a theoretical structural possibility, the compound exists thermodynamically as 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6).
The 4H-isomer lacks aromaticity due to the sp³ hybridized carbon at position 4. In standard conditions, the molecule rapidly tautomerizes to the 1H-form to establish an aromatic 6
Core Molecular Identity[1]
-
Common Abbreviation: DMP / 3,5-DMP
-
SMILES: CC1=CC(=NN1)C
-
Key Utility: Amphoteric ligand for metallodrug design, nitrification inhibitor, and alcohol dehydrogenase (ADH) competitive inhibitor.
Structural Dynamics: Tautomerism & H-Bonding
The physicochemical behavior of DMP is governed by annular tautomerism .[1] Unlike fixed heterocycles, the proton on the nitrogen is labile, migrating between N1 and N2. This equilibrium is solvent-dependent and critical for ligand binding modes.[1]
Tautomeric Equilibrium Pathway
The following diagram illustrates the oscillation between identical tautomers (degenerate tautomerism in symmetrical 3,5-substitution) and the high-energy 4H-intermediate.
Figure 1: Tautomeric landscape. The solid blue line represents the dominant annular tautomerism responsible for DMP's amphoteric character.[1] The red node indicates the unstable 4H-isomer referenced in the query.
Supramolecular Architecture
In the solid state, DMP does not exist as monomers.[1] X-ray crystallography reveals that DMP forms cyclic trimers or catenated chains driven by intermolecular N-H[1]···N hydrogen bonds.[1][4][5]
-
Implication for Formulation: This aggregation increases the melting point (107°C) relative to similar molecular weight compounds, affecting dissolution rates in aqueous buffers.
Physicochemical Parameters
Data aggregated from potentiometric titration and HPLC analysis.[1]
| Parameter | Value | Context & Relevance |
| Molecular Weight | 96.13 g/mol | Fragment-sized for lead optimization.[1] |
| Melting Point | 107–108 °C | Indicates strong lattice energy via H-bonding.[1] |
| Boiling Point | 218 °C | High thermal stability; suitable for GC analysis.[1] |
| pKa (Pyrazolium) | 4.12 ± 0.05 | Weak base.[1] Protonates at N2 in acidic media (pH < 4).[1] |
| pKa (N-H) | ~14.8 | Very weak acid.[1] Deprotonation requires strong bases (e.g., NaH).[1] |
| LogP | 1.01 | Moderate lipophilicity; ideal for passive membrane transport.[1] |
| Water Solubility | ~16 g/L (25°C) | Sufficient for biological assays without DMSO cosolvent >1%.[1] |
| Dipole Moment | 2.45 D | Solvent-dependent; stabilizes in polar aprotic media.[1] |
Experimental Protocols
Protocol A: Synthesis of 3,5-Dimethylpyrazole (High Purity)
Objective: Synthesize >99% pure DMP for biological screening using a self-validating condensation method. Reaction: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethylpyrazole + 2 H₂O[3]
Workflow Diagram
Figure 2: Step-wise synthesis protocol ensuring thermal control to prevent polymerization side-products.
Detailed Methodology
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.
-
Solvation: Dissolve 10.0 g (0.1 mol) of acetylacetone in 50 mL of ethanol. Cool to 5°C in an ice bath.
-
Addition: Add 5.0 g (0.1 mol) of hydrazine hydrate (80%) dropwise over 30 minutes. Critical: Maintain temperature <15°C to avoid formation of hydrazones.[1]
-
Cyclization: Once addition is complete, remove ice bath and heat to reflux (approx. 78°C) for 2 hours.
-
Validation (In-Process): Spot on TLC (SiO₂; Eluent: EtOAc/Hexane 1:1). Product R_f ≈ 0.[1]4. Reactant spots should be absent.[1]
-
Workup: Rotary evaporate solvent. The residue will solidify upon cooling.[1]
-
Purification: Recrystallize from hot ethyl acetate or water. Filter and dry under vacuum over P₂O₅.
Protocol B: pKa Determination (Potentiometric)
Why this matters: Determining the exact ionization state at physiological pH (7.[1]4) is crucial for predicting protein binding.[1]
-
Solution: Prepare 0.01 M DMP in 0.1 M KCl (to maintain ionic strength).
-
Titrant: 0.1 M HCl (standardized).
-
Measurement: Titrate from pH 10 to pH 2. Record pH vs. Volume.
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point. Expect an inflection point near pH 4.1.[1]
Biological & Pharmacological Applications
Mechanism of Action: Alcohol Dehydrogenase (ADH) Inhibition
DMP acts as a competitive inhibitor of ADH, though less potent than 4-methylpyrazole (Fomepizole). It coordinates with the catalytic Zinc ion in the enzyme's active site.[1]
-
Binding Mode: The unsubstituted Nitrogen (N2) donates a lone pair to the Zn²⁺ ion, displacing the water molecule required for alcohol oxidation.
-
Structure-Activity Relationship (SAR): The 3,5-methyl groups provide hydrophobic contacts within the substrate channel, stabilizing the inhibitor-enzyme complex.
Coordination Chemistry in Drug Design
DMP is a "privileged scaffold" for metal-based drugs (e.g., Antitumor Platinum-DMP complexes).[1]
-
N-Donor Capacity: The pyridinic nitrogen (N2) is a robust σ-donor.[1]
-
Deprotonation: Upon reaction with metal salts in basic media, DMP becomes the pyrazolato anion , capable of bridging two metal centers (M-N-N-M), forming stable dinuclear clusters.
References
-
Synthesis & Properties: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Tautomerism: Alkorta, I., & Elguero, J. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
ADH Inhibition: Theorell, H., & Yonetani, T. (1963).[1] Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex. Biochemische Zeitschrift.
-
Crystallography: Foces-Foces, C., et al. (1997).[1] Hydrogen bonded trimers in 3,5-dimethylpyrazole. Journal of Chemical Crystallography.
-
Safety Data: PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole.[1]
Sources
history of 3,5-dimethylpyrazole synthesis from acetylacetone
The Knorr Legacy: A Technical Guide to 3,5-Dimethylpyrazole Synthesis
Part 1: Executive Context & Historical Genesis
The Molecule: 3,5-Dimethylpyrazole (3,5-DMP) is a nitrogen-rich heterocyclic scaffold. While deceptively simple in structure, it serves as a linchpin in coordination chemistry (as a precursor to scorpionate ligands), a critical nitrification inhibitor in agrochemistry, and a versatile pharmacophore in drug discovery.
The Origin Story (1883–1895): The history of 3,5-DMP is inextricably linked to the "Golden Age" of German organic chemistry. In 1883, Ludwig Knorr , a student of Emil Fischer, was attempting to synthesize quinine derivatives. Instead, he discovered antipyrine (phenazone), the first synthetic analgesic.[1] This serendipitous failure launched the study of pyrazoles.
While Knorr is often credited with the general reaction class, the specific isolation of 3,5-dimethylpyrazole from acetylacetone (2,4-pentanedione) and hydrazine was refined by his contemporaries, including Rothenberg (1894) and Rosengarten (1894). The reaction, now known as the Knorr Pyrazole Synthesis , remains the industrial standard due to its atom economy and thermodynamic favorability.
Part 2: Mechanistic Architecture
The formation of 3,5-DMP is a condensation-cyclization sequence. It is a textbook example of how 1,3-dicarbonyls (β-diketones) react with dinucleophiles.
The Pathway:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks one of the carbonyl carbons of acetylacetone.
-
Hydrazone Formation: Elimination of one water molecule yields a mono-hydrazone intermediate.
-
Tautomerization & Cyclization: The hydrazone undergoes tautomerization, allowing the second nitrogen to attack the remaining carbonyl carbon (intramolecular nucleophilic substitution).
-
Aromatization: Loss of a second water molecule drives the system to aromaticity, yielding the stable pyrazole ring.
Visualizing the Mechanism:
Caption: The stepwise condensation-cyclization mechanism of the Knorr Pyrazole Synthesis.
Part 3: Protocol Evolution (The "How")
The synthesis has evolved from "brute force" classical organic chemistry to refined Green Chemistry techniques. Below are the two dominant paradigms.
Comparative Analysis of Methods
| Feature | Protocol A: The Classical (Org. Syn.) | Protocol B: Modern Green / Industrial |
| Primary Reference | Organic Syntheses (Wiley, 1941) | Green Chemistry / Patent Lit (2000s+) |
| Reagents | Hydrazine Sulfate + NaOH (aq) | Hydrazine Hydrate + Glacial Acetic Acid |
| Solvent | Water (High Volume) + Ether Extraction | Water (Minimal) or Solvent-Free |
| Temperature | Controlled at 15°C (Ice Bath) | 50°C – 70°C |
| Yield | 77% – 81% | >95% |
| Atom Economy | Lower (Sulfate waste generated) | High (Only water byproduct) |
| Scalability | Moderate (Extraction limits scale) | High (Filtration only) |
Detailed Experimental Protocols
Protocol A: The Classical Method (Validated by Organic Syntheses) Best for: Academic teaching labs or when hydrazine sulfate is the only available source.
-
Preparation: In a 1L flask, dissolve 65g (0.50 mol) of hydrazine sulfate in 400mL of 10% aqueous NaOH .
-
Cooling: Immerse the flask in an ice bath. Cool the mixture to 15°C .
-
Note: Temperature control is critical here to prevent side reactions or boil-over upon exothermic addition.
-
-
Addition: Dropwise add 50g (0.50 mol) of acetylacetone over 30 minutes, maintaining temp at 15°C. Stir for 1 hour.
-
Workup: Dilute with 200mL water to dissolve inorganic salts. Extract with diethyl ether (125mL x 1, then 40mL x 4).
-
Isolation: Dry ether layer over anhydrous
, evaporate solvent, and dry under vacuum. -
Result: Pale yellow crystals, m.p. 107–108°C.[2]
Protocol B: The Modern "Green" Method Best for: Industrial production, high purity, and waste minimization.
-
Reaction: In a reactor, charge 1000 parts water and 370 parts acetylacetone .
-
Catalysis: Add a catalytic amount of Glacial Acetic Acid .[3]
-
Addition: Add Hydrazine Hydrate dropwise.[3] Allow the exotherm to raise the temperature to 50°C .
-
Completion: Hold at 50°C for 3 hours.
-
Isolation: Cool to 10°C. The product precipitates out as a white solid.
-
Purification: Centrifuge/filter and rinse with cold water. Vacuum dry.[2][3]
-
Result: Purity >99% (HPLC), Yield >90%. No organic solvent extraction required.
Part 4: Industrial & Pharmaceutical Utility (The "Why")
Why does this molecule persist in high-value research?
1. Ligand Design (The Scorpionate Revolution): 3,5-DMP is the precursor to tris(pyrazolyl)borates (Tp ligands) . These "scorpionate" ligands coordinate to metals via three nitrogen atoms, mimicking the active sites of metalloenzymes.
-
Application: Modeling zinc enzymes (carbonic anhydrase) and copper proteins (hemocyanin).
2. Agriculture (Nitrification Inhibition):
3,5-DMP is a potent nitrification inhibitor.[4] It slows the microbial oxidation of ammonium (
-
Benefit: Reduces nitrogen leaching into groundwater and lowers greenhouse gas (
) emissions.
3. Drug Development: The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrogen bonding and pi-stacking.
-
Derivatives: Celecoxib (Celebrex), Rimonabant, and Fomepizole.
Workflow: From Precursor to Product
Caption: The divergent utility of 3,5-DMP in chemistry, agriculture, and medicine.
References
-
Wiley, R. H., & Hexner, P. E. (1951). "3,5-Dimethylpyrazole".[5][2][3][4][6][7][8][9][10] Organic Syntheses, Coll.[2][3][9] Vol. 4, p. 351.[3] Link
-
Knorr, L. (1883).[1][11] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
- Rothenberg, R. (1894). "Synthese von Pyrazolen". Berichte der deutschen chemischen Gesellschaft, 27.
-
Google Patents. (2009). "Method for preparing 3,5-dimethylpyrazole (CN101463004A)".[9] Link
- Trofimenko, S. (1993).
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]
- 7. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. publishatcj.com [publishatcj.com]
- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
Technical Deep Dive: 3,5-Dimethylpyrazole (DMPz) Ligand Architecture
Monodentate vs. Bridging Bidentate Coordination Modes[1]
Executive Summary
This technical guide analyzes the coordination chemistry of 3,5-dimethylpyrazole (DMPz), specifically distinguishing between its role as a neutral monodentate ligand (
Part 1: The Ligand Chassis & Mechanistic Basis[1]
3,5-Dimethylpyrazole (DMPz) is a versatile nitrogen donor.[1] Its coordination behavior is governed by a pH-dependent switch that alters its denticity and binding mode.
1.1 Electronic and Steric Profile
-
Steric Bulk: The methyl groups at positions 3 and 5 provide steric protection to the metal center, preventing oligomerization in monodentate modes but enforcing specific geometries (e.g., hydrophobic pockets) in bridging modes.[1]
-
Tautomerism: In its neutral form, DMPz undergoes rapid annular tautomerism (proton migration between N1 and N2).[1] Upon coordination as a monodentate ligand, this tautomerism is arrested.[1]
1.2 The Coordination Switch
The transition from monodentate to bidentate is not merely structural; it is electrostatic.
| Feature | Monodentate ( | Bridging Bidentate ( |
| Species | Neutral Molecule | Anionic Conjugate Base |
| Donor Atoms | Pyridine-like Nitrogen ( | Both Nitrogens ( |
| Denticity | ||
| Nuclearity | Mononuclear (typically) | Polynuclear (Dimers, Trimers, Polymers) |
| Trigger | Neutral/Acidic Conditions | Basic Conditions (Deprotonation) |
Critical Distinction: Pure DMPz cannot act as a chelating (endobidentate) ligand to a single metal center due to the geometric constraints of the 5-membered ring (the N-N distance is too short to span a single metal's coordination sphere). "Bidentate" in this context strictly refers to bridging two metal centers.[2]
Figure 1: Mechanistic pathway determining coordination mode based on protonation state.[1]
Part 2: Experimental Protocols & Synthesis
To ensure scientific integrity, these protocols are designed as self-validating systems. The user can confirm the coordination mode through solubility and spectroscopic checks described in Part 3.
Protocol A: Synthesis of Monodentate Complex
Objective: Isolate a mononuclear species where DMPz acts as a neutral donor.[1]
-
Reagents:
-
Procedure:
-
Dissolve
in 10 mL ethanol (Solution A). -
Dissolve DMPz in 10 mL ethanol (Solution B).
-
Add Solution B to Solution A dropwise under stirring at room temperature. Observation: Solution turns from light blue to deep green/blue.[1]
-
Stir for 30 minutes.
-
Crystallization: Allow slow evaporation or add diethyl ether to precipitate.
-
-
Validation Point: The product should be soluble in polar organic solvents (MeOH, EtOH) due to its molecular nature.
Protocol B: Synthesis of Bridging Pyrazolate Complex
Objective: Force deprotonation to create a polynuclear bridging species.
-
Reagents:
-
Procedure:
-
Mix Metal salt and DMPz in Methanol.[3]
-
Critical Step: Add Base dropwise.[1] The deprotonation of the pyrrolic NH (
in DMSO, lower in water) generates the anion. -
Observation: Immediate precipitation often occurs as the charge-neutral polymeric or oligomeric species forms.
-
Reflux for 1 hour to ensure complete polymerization.
-
Filter the precipitate.
-
-
Validation Point: The product is typically insoluble in common solvents (ethanol, acetone) due to the formation of infinite coordination polymers or stable trimers/tetramers.[1]
Part 3: Characterization & Distinguishing Features[4]
Reliable differentiation between the two modes is essential. Use the following spectroscopic markers.
3.1 Infrared Spectroscopy (FT-IR)
This is the fastest diagnostic tool.
| Vibrational Mode | Monodentate ( | Bridging ( | Diagnostic Value |
| Present (Sharp/Broad band at 3100–3300 | Absent | Definitive | |
| ~1580 | Shifted slightly (<1580 | Secondary | |
| Fingerprint | Complex (H-bonding effects) | Simplified (High symmetry) | Supportive |
3.2 Nuclear Magnetic Resonance (
NMR)
Applicable for diamagnetic complexes (e.g., Zn, Pd, Pt).[1]
-
Monodentate: Observe a broad singlet for the N-H proton (typically
10–13 ppm).[1] The methyl groups may appear as distinct singlets if rotation is restricted, or one averaged singlet if rapid exchange occurs.[1] -
Bridging: Complete disappearance of the N-H signal. Methyl protons often shift upfield due to shielding from the proximity of metal centers in cluster formations.
3.3 X-Ray Crystallography (XRD)[1]
-
Monodentate:
bond length 2.0 Å.[1] N-N bond length shows double bond character localization.[1] -
Bridging: Two
bonds.[1][2][4] The pyrazole ring typically lies perpendicular to the vector.
Part 4: Applications in Drug Development & Catalysis
4.1 Biological Activity (Antitumor/Antimicrobial)[1][5]
-
Monodentate Complexes: Often serve as "prodrugs." The labile
ligand can dissociate in vivo, allowing the metal to bind to DNA or proteins.[1] The lipophilicity of the methyl groups aids in crossing cell membranes. -
Bridging Complexes: High stability makes them less likely to dissociate. They are explored as stable scaffolds for delivering multiple metal ions to a target site (e.g., binuclear active sites).[1]
4.2 Catalysis[1]
-
Bridging: The
motif brings two metal centers into close proximity (3.5 – 4.0 Å), ideal for cooperative catalysis (e.g., olefin polymerization, oxidation reactions).[1] -
Monodentate: Used to tune the Lewis acidity of the metal center. The steric bulk of DMPz prevents catalyst deactivation by aggregation.
Figure 2: Functional utility of DMPz modes in applied sciences.[1]
References
-
Coordination Modes of Pyrazoles
-
Synthesis & Structural Characterization
-
Spectroscopic Data (IR/NMR)
-
Bridging Ligand Concepts
Sources
- 1. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webassign.net [webassign.net]
- 3. Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. researchgate.net [researchgate.net]
The Tale of Two Tautomers: A Deep Dive into the Divergent Worlds of 1H- and 4H-Pyrazoles for Drug Development
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1][2] Its prevalence, however, belies a subtle yet profound complexity: tautomerism. The dynamic equilibrium between the aromatic 1H-pyrazole and its non-aromatic 4H-pyrazole counterpart presents both a challenge and an opportunity for drug designers. Understanding the nuanced differences in their stability, electronic properties, and reactivity is paramount to harnessing the full potential of this versatile scaffold. This in-depth technical guide provides a comprehensive exploration of the core distinctions between 1H- and 4H-pyrazole tautomers, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect their structural and electronic disparities, elucidate the factors governing their tautomeric equilibrium, and present a comparative analysis of their spectroscopic signatures and chemical reactivity. Through this exploration, we aim to equip scientists with the knowledge to rationally design and develop next-generation pyrazole-based therapeutics.
The Fundamental Dichotomy: Structure, Stability, and Aromaticity
The most striking difference between 1H- and 4H-pyrazoles lies in their electronic configuration and resulting stability. 1H-pyrazole is an aromatic heterocycle, a feature that bestows upon it considerable thermodynamic stability.[3] This aromaticity arises from a planar, cyclic array of five sp²-hybridized atoms with six delocalized π-electrons, conforming to Hückel's rule. In contrast, 4H-pyrazole possesses a non-planar, non-aromatic structure with an sp³-hybridized carbon at the 4-position, which disrupts the cyclic conjugation.
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Tautomeric equilibrium between 1H- and 4H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }
The structural parameters of the two tautomers reflect their electronic differences. In the planar 1H-pyrazole, the C-C and C-N bond lengths are intermediate between single and double bonds, characteristic of a delocalized π-system.[3] Conversely, 4H-pyrazole exhibits distinct single and double bonds, with the C4 atom adopting a tetrahedral geometry.
| Property | 1H-Pyrazole | 4H-Pyrazole | Reference(s) |
| Aromaticity | Aromatic (6π electrons) | Non-aromatic | [3] |
| Relative Stability | High | Low | [4][5] |
| Calculated ΔE | 0 kcal/mol (reference) | ~25-35 kcal/mol higher | Inferred from computational studies |
| Geometry | Planar | Non-planar (at C4) | [3] |
| Hybridization of C4 | sp² | sp³ |
Spectroscopic Fingerprints: Differentiating the Tautomers
The distinct structural and electronic features of 1H- and 4H-pyrazoles give rise to unique spectroscopic signatures, enabling their differentiation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two tautomers.
-
¹H NMR: The aromatic nature of 1H-pyrazole results in deshielded protons, with signals typically appearing in the aromatic region of the spectrum. For the parent 1H-pyrazole, the C3-H and C5-H protons are equivalent due to rapid tautomerization in solution and appear as a single signal, while the C4-H proton appears at a different chemical shift. In contrast, the protons attached to the sp³-hybridized C4 of 4H-pyrazole would be expected to resonate at a significantly upfield chemical shift, characteristic of aliphatic protons.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum of 1H-pyrazole shows signals for the sp²-hybridized carbons in the aromatic region. The C3 and C5 carbons are again equivalent in the parent compound. For 4H-pyrazole, the sp³-hybridized C4 carbon would exhibit a signal at a much higher field, well-separated from the sp² carbon signals.
| Nucleus | 1H-Pyrazole (experimental, in CDCl₃) | 4H-Pyrazole (predicted) | Reference(s) |
| ¹H NMR (δ, ppm) | ~7.6 (C3-H, C5-H), ~6.3 (C4-H) | ~3.0-4.0 (C4-H₂), ~7.0-8.0 (C3-H, C5-H) | [6][7] |
| ¹³C NMR (δ, ppm) | ~134.6 (C3, C5), ~105.6 (C4) | ~30-50 (C4), ~140-160 (C3, C5) | [6][7] |
Infrared (IR) Spectroscopy
Vibrational spectroscopy can also provide valuable insights into the structure of pyrazole tautomers.
-
1H-Pyrazole: The IR spectrum of 1H-pyrazole is characterized by N-H stretching vibrations, typically observed in the range of 3100-3500 cm⁻¹, and C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.[8][9][10] Ring stretching vibrations are also prominent in the 1400-1600 cm⁻¹ region.[10]
-
4H-Pyrazole: A key distinguishing feature in the IR spectrum of 4H-pyrazole would be the C-H stretching vibrations of the sp³-hybridized C4 methylene group, expected to appear in the 2850-2960 cm⁻¹ range. The C=N stretching vibrations might also differ in frequency and intensity compared to the delocalized system in 1H-pyrazole.[6]
Chemical Reactivity: A Tale of Two Personalities
The disparate electronic landscapes of 1H- and 4H-pyrazoles dictate their profoundly different chemical reactivity.
The Aromatic Steadfastness of 1H-Pyrazole
As an electron-rich aromatic heterocycle, 1H-pyrazole readily undergoes electrophilic substitution reactions.[11] The site of substitution is predominantly the C4 position, which possesses the highest electron density.[12]
dot graph Electrophilic_Substitution { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Electrophilic substitution at the C4 position of 1H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }
Common electrophilic substitution reactions of 1H-pyrazole include:
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent yields 4-halopyrazoles.
-
Nitration: Treatment with a mixture of nitric and sulfuric acids affords 4-nitropyrazole.
-
Sulfonation: Reaction with fuming sulfuric acid gives pyrazole-4-sulfonic acid.
The nitrogen atoms of the 1H-pyrazole ring can also act as nucleophiles, leading to N-alkylation or N-acylation.
The Diene-like Character of 4H-Pyrazole
In stark contrast to its aromatic counterpart, 4H-pyrazole behaves as a strained, cyclic diene. This reactivity is harnessed in bioorthogonal chemistry, particularly in Diels-Alder reactions with strained dienophiles.[13][14] The reaction proceeds rapidly without the need for a catalyst, making it suitable for biological applications.[15] However, the inherent instability of 4H-pyrazoles and their susceptibility to nucleophilic attack have limited their broader application.[16]
dot graph Diels_Alder { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Diels-Alder reactivity of 4H-pyrazole."; fontsize = 10; fontcolor = "#5F6368"; } }
The general reactivity of 4H-pyrazoles towards common electrophiles and nucleophiles is not well-documented, primarily due to their transient nature. It is reasonable to predict that the double bonds would be susceptible to electrophilic addition, and the sp³-hybridized C4 could potentially be a site for radical reactions.
The Tautomeric Balance in Drug Design: A Double-Edged Sword
The tautomeric equilibrium of pyrazoles is a critical consideration in drug design, as the predominant tautomer in a biological environment will dictate the molecule's shape, hydrogen bonding capabilities, and overall interaction with its target protein.[10][11]
Structure-Activity Relationships (SAR)
The position of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. Electron-donating groups tend to favor the tautomer where they are adjacent to the sp² nitrogen, while electron-withdrawing groups favor the tautomer where they are at the C5 position.[17] This understanding is crucial for establishing robust structure-activity relationships (SAR).[2][15][18] For instance, in the development of cannabinoid receptor antagonists, the precise placement of substituents on the pyrazole ring was found to be critical for potent and selective activity.[2]
A Case Study: Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug.[3][12] Its diaryl-substituted pyrazole core is essential for its biological activity. The specific tautomeric form of the pyrazole ring in the active site of the COX-2 enzyme influences the binding interactions.[14][19][20] While the 1H-tautomer is the stable form in solution, the possibility of the drug adopting a specific tautomeric conformation upon binding to the receptor cannot be discounted and is an important consideration in computational docking and SAR studies.
Experimental Protocols: Characterizing Pyrazole Tautomers
A self-validating system for characterizing pyrazole tautomers involves a combination of spectroscopic and computational methods.
Protocol for Tautomer Identification
-
Synthesis and Purification: Synthesize the pyrazole derivative of interest using established literature procedures and purify it to >95% purity by chromatography or recrystallization.
-
NMR Spectroscopy:
-
Dissolve the compound in a non-protic, deuterated solvent (e.g., CDCl₃, acetone-d₆) to minimize solvent-mediated proton exchange.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts to identify aromatic vs. aliphatic protons and carbons.
-
For 1H-pyrazoles, observe the characteristic signals in the aromatic region. The presence of a single, averaged signal for the C3 and C5 protons/carbons in symmetrically substituted pyrazoles is indicative of rapid tautomerization.
-
-
IR Spectroscopy:
-
Acquire an IR spectrum of the solid sample (e.g., as a KBr pellet) or in a non-polar solvent.
-
Look for the characteristic N-H stretch of the 1H-pyrazole.
-
If the 4H-tautomer is suspected to be present, search for the aliphatic C-H stretching bands.
-
-
Computational Modeling:
-
Perform geometry optimization and frequency calculations for both the 1H- and 4H-tautomers using DFT methods (e.g., B3LYP/6-31G*).
-
Calculate the relative energies to predict the dominant tautomer.
-
Simulate the NMR and IR spectra for both tautomers and compare them with the experimental data to confirm the assignments.
-
dot graph Protocol_Workflow { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} caption { label = "Workflow for pyrazole tautomer characterization."; fontsize = 10; fontcolor = "#5F6368"; } }
Conclusion and Future Perspectives
The 1H- and 4H-pyrazole tautomers, while constitutionally similar, inhabit vastly different chemical worlds. The aromatic and stable 1H-pyrazole is a robust building block amenable to a wide range of synthetic transformations, making it a mainstay in medicinal chemistry. The non-aromatic and reactive 4H-pyrazole, though less stable, offers unique opportunities in bioorthogonal chemistry. A thorough understanding of their distinct properties is not merely an academic exercise but a prerequisite for the rational design of novel therapeutics. As computational tools become more powerful and our understanding of biological systems deepens, the ability to predict and control pyrazole tautomerism will undoubtedly lead to the development of more effective and selective drugs. The tale of these two tautomers is far from over; it is a narrative that will continue to unfold at the forefront of drug discovery.
References
-
Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
The geometry of pyrazole: A test for ab initio calculations. (n.d.). Semantic Scholar. Retrieved January 29, 2024, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 29, 2024, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved January 29, 2024, from [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. (2023). Chemical Communications. Retrieved January 29, 2024, from [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). PMC. Retrieved January 29, 2024, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). PMC. Retrieved January 29, 2024, from [Link]
-
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved January 29, 2024, from [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis. (2015). PubMed. Retrieved January 29, 2024, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2024, from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 29, 2024, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 29, 2024, from [Link]
-
Celecoxib. (2023). StatPearls - NCBI Bookshelf. Retrieved January 29, 2024, from [Link]
-
Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6): Combining High-Resolution 1H-13C Solid-State MAS NMR Spectroscopy and GIPAW Chemical-Shift Calculations. (2010). The Journal of Physical Chemistry A. Retrieved January 29, 2024, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Retrieved January 29, 2024, from [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved January 29, 2024, from [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). New Journal of Chemistry. Retrieved January 29, 2024, from [Link]
-
Clinical Pharmacology of Celecoxib, a COX-2 Selective Inhibitor. (2014). PubMed. Retrieved January 29, 2024, from [Link]
-
Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. (n.d.). PURKH. Retrieved January 29, 2024, from [Link]
-
COX-2-selective Inhibitors Celecoxib and Deracoxib Modulate Transient Receptor Potential Vanilloid 3 Channels. (2013). PubMed. Retrieved January 29, 2024, from [Link]
-
12.4: Reactions Between Nucleophiles and Electrophiles. (2020). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]
-
Stability of 4H-pyrazoles in physiological environments. Remaining... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of 3,5-Dimethylpyrazole via Aqueous Condensation
Abstract
This protocol details the high-yield synthesis of 3,5-dimethylpyrazole (DMP) via the condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione). Unlike traditional methods utilizing organic solvents (e.g., ethanol), this guide prioritizes a Green Chemistry aqueous route .[1] This method leverages the hydrophobicity of the product in water to drive precipitation, eliminating the need for extraction solvents and maximizing yield (>90%).[1] The protocol includes critical safety controls for handling hydrazine, mechanistic insights into the Paal-Knorr cyclization, and comprehensive characterization data.
Scientific Principles & Mechanism[1][2][3]
Reaction Mechanism (Paal-Knorr Type)
The formation of 3,5-dimethylpyrazole involves the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone.[1]
-
Nucleophilic Attack: Hydrazine attacks one carbonyl group, forming a hemiaminal intermediate.[1][2]
-
Cyclization: The second amino group of the hydrazine attacks the second carbonyl carbon.[1][2]
-
Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole ring.[1][2]
Note on Tautomerism: 3,5-Dimethylpyrazole exhibits annular tautomerism.[1][2] In solution, the N-H proton rapidly migrates between the two nitrogen atoms, making the 3- and 5-methyl groups chemically equivalent on the NMR time scale at room temperature.
Mechanism Visualization
Figure 1: Step-wise mechanistic pathway from acyclic precursors to aromatic heterocycle.
Safety Protocol (Critical)
Hydrazine Hydrate (CAS: 7803-57-8) is the primary hazard in this synthesis.[1][2]
-
Hazards: Severe skin burns, eye damage, skin sensitizer, suspected carcinogen, and toxic to aquatic life.
-
Control Measures:
-
Engineering: All weighing and transfers must be performed inside a functioning fume hood.
-
PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat.[1]
-
Neutralization: Keep a solution of dilute sodium hypochlorite (bleach) nearby to neutralize minor spills immediately.[1][2]
-
Exotherm Control: The reaction is highly exothermic.[1][2] Failure to control temperature during addition can lead to violent boiling and loss of reagents.[1][2]
Materials & Equipment
| Component | Grade/Spec | Quantity (100 mmol Scale) |
| Hydrazine Hydrate | 80% or 100% (Reagent Grade) | 5.0 mL (approx. 103 mmol) |
| Acetylacetone | >99% (2,4-Pentanedione) | 10.3 mL (100 mmol) |
| Water (Solvent) | Deionized (DI) | 40 - 50 mL |
| Reactor | Round-bottom flask (250 mL) | 1 |
| Cooling | Ice/Water Bath | 1 |
| Addition | Pressure-equalizing dropping funnel | 1 |
Experimental Protocol
Phase 1: Setup and Reactant Preparation[1]
-
Solvent Charge: Add 40 mL of DI water to a 250 mL round-bottom flask containing a magnetic stir bar.
-
Hydrazine Addition: Carefully add 5.0 mL of Hydrazine Hydrate to the water.
-
Thermal Equilibration: Place the flask in an ice-water bath and stir until the internal temperature is < 10°C .
Phase 2: Controlled Addition (The Critical Step)
-
Reagent Loading: Charge the dropping funnel with 10.3 mL of Acetylacetone .
-
Dropwise Addition: Add the acetylacetone dropwise to the stirred hydrazine solution over 30–45 minutes .
Phase 3: Reaction Completion
-
Post-Addition Stirring: Once addition is complete, remove the ice bath.
-
Room Temperature Stir: Allow the mixture to stir at room temperature (20–25°C) for 1 to 2 hours .
Phase 4: Isolation and Purification[1]
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold water .
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air dry overnight.
-
Recrystallization (Optional for >99% purity):
Process Workflow Diagram
Figure 2: Operational workflow for the aqueous synthesis of 3,5-dimethylpyrazole.
Characterization & Quality Control
The synthesized product should be a white crystalline solid.[1][2]
| Parameter | Specification | Notes |
| Appearance | White crystals | Yellowing indicates oxidation or impurities.[1][2] |
| Yield | 90 – 96% | Theoretical yield is approx.[1][2][3][4] 9.6 g for this scale.[1][2][3] |
| Melting Point | 107 – 108°C | Sharp range indicates high purity [1].[1][2] |
| Solubility | Soluble in Ethanol, CHCl₃ | Sparingly soluble in cold water.[1][2] |
Spectroscopic Data
1H NMR (300 MHz, CDCl₃):
-
δ 2.27 ppm (s, 6H): Methyl groups (CH₃).[1][2] Due to rapid tautomerism, these appear as a single singlet.[1][2]
-
δ ~11–13 ppm (br s, 1H): N-H proton (broad due to hydrogen bonding/exchange) [2].[1][2]
IR Spectrum (KBr):
-
3100–3200 cm⁻¹: N-H stretch (broad).
-
Absence of 1700 cm⁻¹: Confirms no unreacted ketone (carbonyl) remains [3].[1][2]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Too much solvent or temp too high.[1][2] | Cool the solution to 0°C. If still no solid, reduce volume by rotary evaporation.[1][2] |
| Oily Product | Impure reactants or insufficient cooling.[1][2] | Scratch the flask walls with a glass rod to induce nucleation.[1][2] Recrystallize from petroleum ether. |
| Yellow Coloration | Oxidation or old hydrazine source.[1][2] | Recrystallize from ethanol/water (1:1).[1][2] Ensure hydrazine is fresh and clear.[1][2] |
References
-
Organic Syntheses. "3,5-Dimethylpyrazole". Org.[1][2][3][5] Synth.1941 , Coll.[1][2][5] Vol. 1, 309.[1][2][5] Link
-
National Institute of Standards and Technology (NIST). "3,5-Dimethylpyrazole 1H NMR Spectra".[1][2] NIST Chemistry WebBook, SRD 69. Link
-
Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles". J. Chem. Pharm.[1][2][6] Res., 2012 , 4(6), 3329-3332.[6] Link
-
PubChem. "3,5-Dimethylpyrazole Compound Summary".[1][2] National Library of Medicine.[1][2] Link
Sources
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- 3. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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Advanced Coordination Protocols: 3,5-Dimethylpyrazole (DMPz) Ligand Systems
[1]
Executive Summary: The Strategic Advantage of DMPz
3,5-Dimethylpyrazole (DMPz) is not merely a ligand; it is a steric and electronic modulator . Unlike unsubstituted pyrazole, the methyl groups at positions 3 and 5 serve two critical functions in drug design and materials science:
-
Steric Protection: They shield the metal center, preventing oxidative degradation and stabilizing lower coordination numbers (e.g., preventing dimerization in specific catalytic cycles).[1]
-
Hydrophobicity: In Metal-Organic Frameworks (MOFs), the methyl groups line the pore walls, significantly increasing water stability (hydrophobicity) and altering gas adsorption selectivity (e.g., for
separation).
This guide provides the protocols to synthesize DMPz and deploy it as a neutral monodentate switch or an anionic bridging scaffold .[1]
Primary Protocol: Ligand Synthesis & Purification
Standard Operating Procedure (SOP-DMPz-01)
Principle: The condensation of hydrazine with
Materials
-
Reactants: Hydrazine hydrate (64% or 80%), Acetylacetone (2,4-pentanedione).
-
Solvent: Ethanol (absolute) or Deionized Water.
-
Equipment: 250 mL Round-bottom flask, addition funnel, ice-water bath, reflux condenser.
Step-by-Step Methodology
-
Preparation: Charge the flask with Hydrazine Hydrate (50 mmol, 2.5 g) and Ethanol (20 mL) . Place the flask in an ice-water bath and cool to
C. -
Controlled Addition: Add Acetylacetone (50 mmol, 5.0 g) dropwise via the addition funnel over 30 minutes.
-
Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour.
-
Validation: The solution should turn slightly yellow, and a white precipitate may begin to form.[1]
-
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap). A white crystalline solid will remain.[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot water or cyclohexane.[1] Allow to cool slowly to 4°C.
-
Yield Check: Filter and dry. Expected Yield: >85%.
Quality Control (Self-Validating Metrics)
| Parameter | Acceptance Criteria | Diagnostic Note |
| Appearance | White crystalline needles | Yellowing indicates oxidation or azine impurities. |
| Melting Point | 107–108 °C | Sharp range indicates high purity.[1][2] <105°C requires re-crystallization. |
| Absence of acetylacetone ketone peaks.[1] |
Coordination Logic: The "Proton Switch"
The utility of DMPz lies in its ability to toggle between two coordination modes based on pH. This decision tree dictates the structure of your final material.
Diagram 1: Coordination Mode Decision Tree
Caption: Logic flow for selecting the coordination mode. Neutral conditions favor mononuclear drug-like molecules; basic conditions trigger deprotonation and polymerization for materials science applications.
Application Note 1: Bioinorganic Drug Development
Target: Synthesis of [Cu(Hdmpz)
Rationale
Copper(II) complexes with pyrazoles are investigated for their ability to cleave DNA via oxidative pathways. The 3,5-methyl groups provide lipophilicity, enhancing cellular uptake compared to unsubstituted pyrazole complexes.[1]
Protocol (SOP-CuDMPz-01)
-
Metal Solution: Dissolve CuCl
(1.0 mmol, 170 mg) in Ethanol (10 mL) . Solution turns emerald green.[1] -
Ligand Solution: Dissolve DMPz (2.0 mmol, 192 mg) in Ethanol (5 mL) .
-
Complexation: Add the ligand solution to the metal solution dropwise with stirring.
-
Observation: The solution will shift from emerald green to a deep blue/green or precipitate immediately depending on concentration.[1]
-
-
Crystallization: Allow the mixture to stand at room temperature. Green/Blue crystals of [Cu(Hdmpz)
Cl ] will form over 24 hours. -
Isolation: Filter, wash with cold ethanol (2 x 5 mL), and dry in air.
Validation Data
-
IR Spectroscopy: Look for the shift in
of the pyrazole ring (~1580 cm ) and the retention of the stretch (~3200 cm ), confirming the ligand is neutral . -
Geometry: Typically forms a distorted square planar or square pyramidal geometry.[1]
Application Note 2: MOF & Cluster Construction
Target: Synthesis of Pyrazolate-Bridged Clusters (Precursors to ZIFs).
Rationale
To build porous frameworks (ZIFs), the N-H proton must be removed to allow the second nitrogen to bind a second metal. This creates the M-Im-M angle (~145°) that mimics the Si-O-Si angle in zeolites.
Protocol (SOP-MOF-Precursor)
-
Deprotonation: Dissolve DMPz (2.0 mmol) in Methanol (10 mL) . Add Triethylamine (Et
N, 2.0 mmol) . Stir for 10 mins. -
Metal Addition: Add a solution of Zn(NO
) or Co(NO ) (1.0 mmol) in Methanol. -
Solvothermal Synthesis (Optional for MOFs): For crystalline MOFs, transfer this mixture to a Teflon-lined autoclave and heat at 100°C for 24 hours.
-
Precipitation (For Clusters): For discrete clusters (e.g., trimers), stirring at room temperature often yields an insoluble polymeric powder immediately.[1]
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis of DMPz metal complexes.
References
-
Synthesis of DMPz: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard Knorr Pyrazole Synthesis).
-
Cu(II) Bio-activity: Santini, C., et al. "Synthesis, characterization and biological activity of copper(II) complexes with 3,5-dimethylpyrazole."[1] Journal of Inorganic Biochemistry, 2014.[1]
-
Coordination Modes: Halcrow, M. A.[1] "The synthesis and coordination chemistry of 3,5-dimethylpyrazole." Coordination Chemistry Reviews, 2009.[1]
-
MOF Applications: Zhang, J. P., et al. "Metal-organic frameworks with hydrophobic pockets for gas separation."[1] Chemical Science, 2013.[1]
-
Crystallography: Vynohradov, O. S., et al. "Crystal structure of di-μ-chlorido-bis[...copper(II)]."[3] Acta Crystallographica, 2021.[1]
Application Notes and Protocols for Solvent Extraction Methods Using 3,5-Dimethylpyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide delves into the theory, application, and practical execution of solvent extraction techniques utilizing 3,5-dimethylpyrazole and its derivatives as selective ligands for metal ion separation. Pyrazole-based ligands are gaining prominence in hydrometallurgy and analytical chemistry due to their robust coordination chemistry, selectivity, and potential for functionalization to target specific metal ions. These application notes provide a foundational understanding of the extraction mechanisms, detailed protocols for ligand synthesis and solvent extraction procedures, and specific case studies for the separation of key transition and heavy metals. The information herein is designed to empower researchers to develop and optimize their own metal separation systems.
Introduction: The Role of 3,5-Dimethylpyrazole Ligands in Selective Metal Extraction
Solvent extraction, or liquid-liquid extraction, is a powerful technique for the separation and purification of substances, and it is particularly crucial in hydrometallurgy for the recovery of valuable metals from complex matrices. The selectivity and efficiency of this process are largely dictated by the choice of the extracting ligand. Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as versatile ligands in coordination chemistry.[1]
The 3,5-dimethylpyrazole (dmpz) scaffold is of particular interest due to several key features:
-
Bifunctional Coordination: The two nitrogen atoms of the pyrazole ring can coordinate with metal ions, forming stable chelate complexes.
-
Tunable Properties: The pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of the ligand's electronic and steric properties to enhance selectivity for specific metal ions.
-
pH-Dependent Activity: The extraction process is often highly dependent on the pH of the aqueous phase, which allows for selective extraction and stripping of metal ions by adjusting the acidity.
These characteristics make 3,5-dimethylpyrazole-based ligands promising candidates for the selective extraction of a range of metal ions, including transition metals like cobalt, nickel, and copper, as well as heavy metals such as lead and cadmium.[2]
Ligand Synthesis: From Parent Scaffold to Functionalized Extractants
The foundation of any solvent extraction system is the ligand itself. This section provides protocols for the synthesis of the parent 3,5-dimethylpyrazole and a general strategy for its functionalization.
Synthesis of 3,5-Dimethylpyrazole (dmpz)
The most common and efficient method for synthesizing 3,5-dimethylpyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine.[3][4]
Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or hydrazine sulfate[4]
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol or water as solvent[3]
-
Glacial acetic acid (catalyst, optional)[3]
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1 equivalent) in ethanol.
-
Slowly add acetylacetone (1 equivalent) to the hydrazine solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or petroleum ether) or by sublimation to yield white crystalline 3,5-dimethylpyrazole.
Causality Behind Experimental Choices: The use of a reflux setup ensures that the reaction proceeds to completion at an elevated temperature without loss of solvent. The purification by recrystallization is based on the principle of differential solubility of the product and impurities at different temperatures.
Strategy for the Synthesis of Functionalized 3,5-Dimethylpyrazole Ligands
To enhance the extraction efficiency and selectivity, the 3,5-dimethylpyrazole scaffold can be functionalized, typically at the N1 position. A common approach is N-acylation or N-alkylation.
Protocol 2.2: General N-Acylation of 3,5-Dimethylpyrazole
Materials:
-
3,5-Dimethylpyrazole
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Acyl chloride or anhydride of choice
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyrazole (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base (1.1 equivalents). Stir for 30 minutes to allow for the formation of the pyrazolate anion.
-
Slowly add the desired acyl chloride or anhydride (1 equivalent) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Solvent Extraction Experiments
The following protocol outlines the general steps for a batch solvent extraction experiment. This can be adapted for specific metal ions and ligand systems.
Protocol 3.1: Batch Solvent Extraction of Metal Ions
Materials:
-
Aqueous solution containing the metal ion(s) of interest at a known concentration.
-
Organic phase: 3,5-dimethylpyrazole or a functionalized derivative dissolved in a suitable organic solvent (e.g., chloroform, kerosene, toluene).
-
pH buffer solutions or dilute acid/base for pH adjustment.
-
Separatory funnels.
-
Shaker (orbital or wrist-action).
-
Analytical instrument for metal ion concentration determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
Procedure:
-
Preparation of Phases:
-
Prepare a stock solution of the metal ion in deionized water.
-
Prepare the organic phase by dissolving a known concentration of the 3,5-dimethylpyrazole ligand in the chosen organic solvent.
-
-
Extraction:
-
In a separatory funnel, place equal volumes of the aqueous and organic phases (e.g., 20 mL each).
-
Adjust the pH of the aqueous phase to the desired value using buffer solutions or dropwise addition of acid/base.
-
Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
-
Data Calculation:
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.
-
-
Extraction Percentage (%E): %E = (D / (D + Vaq/Vorg)) * 100
-
Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. If Vaq = Vorg, then %E = (D / (D + 1)) * 100.
-
-
Self-Validating System: To ensure the reliability of the results, it is crucial to perform control experiments without the ligand to account for any extraction by the solvent alone. Additionally, performing the extractions in triplicate will provide statistical validation of the data.
Application Case Studies: Selective Extraction of Transition and Heavy Metals
This section provides specific examples and data for the extraction of cobalt and a general discussion on the extraction of other relevant metals using pyrazole-based ligands.
Selective Precipitation and Extraction of Cobalt(II)
3,5-Dimethylpyrazole has been shown to be a highly selective precipitating agent for cobalt(II) in basic solutions. This property can be adapted for a solvent extraction scenario.
-
Mechanism Insight: In a basic medium, 3,5-dimethylpyrazole deprotonates to form the pyrazolate anion, which then coordinates with Co(II) ions to form a neutral, insoluble complex, Co(C₅H₇N₂)₂.[5] This neutral complex can be extracted into a non-polar organic solvent.
Key Experimental Parameters for Cobalt Extraction:
| Parameter | Optimal Range/Value | Rationale |
| pH | 7.5 - 9.0 | In this range, the pyrazole is sufficiently deprotonated to form the neutral complex with cobalt, leading to high extraction efficiency. Below this range, protonation of the ligand inhibits complexation. |
| Ligand Concentration | Molar excess relative to Co(II) | A higher ligand concentration drives the equilibrium towards the formation of the metal-ligand complex, increasing the distribution ratio. |
| Organic Solvent | Chloroform, Toluene | These solvents are effective at solvating the neutral Co(II)-dmpz complex. |
Extraction of Other Divalent Metal Ions (Cu²⁺, Ni²⁺, Zn²⁺)
While 3,5-dimethylpyrazole shows high selectivity for cobalt precipitation, functionalized pyrazole ligands are often required for the efficient extraction of other divalent metal ions. The general principles of pH dependence and ligand concentration effects still apply.
| Metal Ion | Expected Extraction pH Range | Notes on Ligand Design |
| Copper(II) | Weakly acidic to neutral | N-acyl or other electron-withdrawing groups on the pyrazole ring can enhance the acidity of the N-H proton, allowing for extraction at lower pH values. |
| Nickel(II) | Neutral to weakly basic | Similar to copper, functionalization is key to achieving high extraction efficiencies. |
| Zinc(II) | Weakly acidic to neutral | The extraction of zinc with pyrazole-based ligands is often competitive with other divalent ions, and selectivity can be tuned through ligand modification.[6] |
Extraction of Heavy Metals (Pb²⁺, Cd²⁺, Hg²⁺)
Pyrazole-based ligands have demonstrated the ability to form stable complexes with heavy metal ions, making them suitable for their removal from aqueous solutions.[7]
-
Mechanism Insight: The soft nitrogen donor atoms of the pyrazole ring have a strong affinity for soft Lewis acids like Pb²⁺, Cd²⁺, and Hg²⁺, leading to the formation of stable complexes that can be extracted into an organic phase.
Stripping (Back-Extraction) of Metal Ions
The recovery of the extracted metal ions from the organic phase is a critical step in the overall process. This is typically achieved by stripping, or back-extraction, with an acidic aqueous solution.
Protocol 5.1: Stripping of Metal Ions
Procedure:
-
Take the metal-loaded organic phase from the extraction step.
-
Contact it with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at a suitable concentration in a separatory funnel.
-
Shake the funnel to facilitate the transfer of the metal ion back into the aqueous phase.
-
The protonated ligand remains in the organic phase, which can then be recycled for further extraction cycles.
Causality Behind Experimental Choices: The acidic conditions protonate the pyrazole ligand, breaking the metal-ligand complex and causing the metal ion to partition back into the aqueous phase. The choice of acid and its concentration will depend on the stability of the metal-ligand complex.
Visualizing the Workflow and Chemical Structures
Diagrams
Caption: General workflow for the solvent extraction and recovery of metal ions using 3,5-dimethylpyrazole ligands.
Caption: Structure of 3,5-dimethylpyrazole and a representation of its complex with Cobalt(II).
Conclusion and Future Outlook
3,5-Dimethylpyrazole and its derivatives are highly versatile and promising ligands for the selective solvent extraction of metal ions. The ease of synthesis of the parent scaffold, coupled with the potential for targeted functionalization, opens up a wide range of possibilities for designing highly selective separation systems. Future research in this area will likely focus on the development of novel functionalized pyrazole ligands with enhanced selectivity for critical and precious metals, as well as the integration of these ligands into more sustainable and environmentally friendly extraction processes, such as those utilizing ionic liquids or supercritical fluids.
References
- CN1482119A - Method for preparing 3.
-
Synthesis of 3,5-Dimethylpyrazole - YouTube. (URL: [Link]) (Note: A representative URL is used as the original may not be stable. The citation refers to a general synthesis video.)
-
The Cobalt-3,5-Dimethylpyrazole Reaction - UNI ScholarWorks. (URL: [Link])
-
Fractionation of Transition Metals by Solvent Extraction and Precipitation from Tannic Acid-Acetic Acid Leachate as a Product of Lithium-Ion Battery Leaching - MDPI. (URL: [Link])
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3,5-dimethylpyrazole - Organic Syntheses Procedure. (URL: [Link])
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Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption - RSC Publishing. (URL: [Link])
-
A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed. (URL: [Link])
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2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes - MDPI. (URL: [Link])
-
Stripping of metal ions from the loaded organic phase after the first... - ResearchGate. (URL: [Link])
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Optimizing Liquid-Liquid Extraction of Nickel (II) Ions with Azo Derivatives: Analytical Applications and Insights | Asian Journal of Advances in Research. (URL: [Link])
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A Review of the Distribution Coefficient (Kd) of Some Selected Heavy Metals over the Last Decade (2012-2021). (URL: [Link])
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Study the Complex Formation in a Liquid-Liquid Extraction System Containing Ni(II) Shahnaz Ismayilova | World Scientific Reports. (URL: [Link])
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Extraction of Metal Ions with Metal–Organic Frameworks - MDPI. (URL: [Link])
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Solvent Extraction Method for the separation of Zinc(II) By use 2-[4-bromo-2,6-diethyl phenylazo] - 4,5-diphenylimidazole(BDPI) - ResearchGate. (URL: [Link])
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Solvent extraction in the primary and secondary processing of zinc - SAIMM. (URL: [Link])
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Distribution and Fractionation of Potentially Toxic Metals under Different Land-Use Patterns in Suburban Areas - Polish Journal of Environmental Studies. (URL: [Link])
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4‐Phosphoryl Pyrazolones for Highly Selective Lithium Separation from Alkali Metal Ions. (URL: [Link])
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Tris(3,5-dimethylpyrazolyl)methane-Based Heterobimetallic Complexes that Contain Zn and CdTransition-Metal Bonds: Synthesis, Structures, and Quantum Chemical Calculations | Request PDF - ResearchGate. (URL: [Link])
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Nickel(II) extraction from chloride solutions using N-2-ethylhexylpyridine-3-formamide: A new reagent toward clean hydrometallurgy and a proposed flowsheet for chloride leach liquors of nickel laterites | Request PDF - ResearchGate. (URL: [Link])
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SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. (URL: [Link])
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Heavy-Metal Speciation Distribution and Adsorption Characteristics of Cr (VI) in the Soil within Sewage Irrigation Areas - MDPI. (URL: [Link])
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
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Ionic Liquids as Components of Systems for Metal Extraction - MDPI. (URL: [Link])
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Liquid Extraction of Zinc(II) From Acid Media with N-N-Heptylaniline as an Extractant: Analysis of Pharmaceutical and Commercial Sample. (URL: [Link])
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Efficiency of extraction of metal ions (Mixture of metals-Ligand) - ResearchGate. (URL: [Link])
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Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC - NIH. (URL: [Link])
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Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed. (URL: [Link])
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2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine as a Ligand for Efficient Actinide(III)/Lanthanide(III) Separation - ResearchGate. (URL: [Link])
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Application of 3,5-Dimethylpyrazole in Bioinorganic Modeling: A Technical Guide
This guide provides an in-depth exploration of the use of 3,5-dimethylpyrazole (3,5-dmpz) in the field of bioinorganic chemistry, specifically in the development of model complexes that mimic the active sites of metalloenzymes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile ligand in their work. We will delve into the synthesis of 3,5-dmpz based ligands and their metal complexes, their comprehensive characterization, and their application in functional bioinorganic modeling, supported by detailed protocols and data.
Introduction: The Significance of Bioinorganic Modeling and the Role of 3,5-Dimethylpyrazole
Bioinorganic chemistry sits at the crossroads of inorganic chemistry and biology, seeking to understand the roles of metals in biological systems. Metalloenzymes, in particular, are a major focus, as they catalyze a vast array of critical biological reactions, from respiration to DNA replication. The direct study of these enzymes can be challenging due to their complexity and instability outside of their native environments. This is where bioinorganic modeling comes into play. By synthesizing small-molecule metal complexes that replicate the structural and functional features of metalloenzyme active sites, we can gain invaluable insights into their reaction mechanisms, spectroscopic properties, and the factors that govern their reactivity.[1][2]
3,5-Dimethylpyrazole has emerged as a highly effective and versatile building block in the design of ligands for bioinorganic modeling.[3] Its utility stems from several key properties:
-
Coordinating Ability: The pyrazole ring provides a readily available nitrogen donor for coordination to a wide range of transition metals.[3]
-
Steric Tuning: The methyl groups at the 3 and 5 positions provide steric bulk that can be used to control the coordination number and geometry of the resulting metal complex, more closely mimicking the constrained environment of an enzyme's active site.
-
Electronic Effects: The electron-donating nature of the methyl groups can influence the electronic properties of the metal center, thereby modulating its reactivity.
-
Synthetic Accessibility: 3,5-dimethylpyrazole is readily synthesized, and its derivatives can be prepared with relative ease, allowing for the systematic modification of the ligand framework.[4]
This guide will provide a comprehensive overview of the practical application of 3,5-dmpz in creating functional models of metalloenzymes, with a particular focus on copper-based systems that mimic the activity of enzymes like catechol oxidase.
Synthesis of 3,5-Dimethylpyrazole and its Metal Complexes
The foundation of any bioinorganic modeling study is the synthesis of the ligand and its corresponding metal complex. Here, we outline the general procedures for these syntheses.
Synthesis of 3,5-Dimethylpyrazole
A common and efficient method for the synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone and hydrazine hydrate.[4]
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol or water.
-
Addition of Hydrazine Hydrate: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrazine hydrate (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Synthesis of a Representative Copper(II)-3,5-Dimethylpyrazole Complex
The following protocol describes the synthesis of a simple copper(II) complex with 3,5-dimethylpyrazole, which can serve as a starting point for more elaborate model systems.
Protocol 2: Synthesis of Dichlorobis(3,5-dimethylpyrazole)copper(II)
-
Ligand Solution: Dissolve 3,5-dimethylpyrazole (2 equivalents) in a minimal amount of a suitable solvent like ethanol or methanol in a small flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the copper(II) chloride solution to the 3,5-dimethylpyrazole solution with continuous stirring. A precipitate should form immediately.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and then with a non-coordinating solvent like diethyl ether.
-
Drying and Storage: Dry the resulting solid in a desiccator. The complex should be stored in a dry environment.
-
Characterization: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe changes in the N-H and C=N stretching frequencies upon coordination, and elemental analysis to confirm the stoichiometry. Single-crystal X-ray diffraction can be used to determine the precise molecular structure.[5]
Characterization of 3,5-Dimethylpyrazole Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to establish their structure and electronic properties, which are essential for interpreting their reactivity in bioinorganic modeling studies.
| Technique | Information Obtained | Typical Observations for 3,5-dmpz Complexes |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the structure and symmetry of the ligand in diamagnetic complexes. | Shifts in the pyrazole ring proton and carbon signals upon coordination to the metal center. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of the ligand to the metal by observing shifts in vibrational frequencies. | A shift in the ν(N-H) and ν(C=N) stretching frequencies of the pyrazole ring upon complexation. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, particularly d-d transitions for transition metals. | For Cu(II) complexes, broad d-d transition bands in the visible region are indicative of the coordination geometry. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state. | Provides bond lengths, bond angles, and the overall coordination geometry around the metal center.[5][6] |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
Application in Bioinorganic Modeling: Mimicking Catechol Oxidase Activity
A significant application of 3,5-dmpz-based copper complexes is in modeling the catalytic activity of catechol oxidase. This enzyme catalyzes the oxidation of catechols to quinones, a process of great biological and industrial importance.
Rationale for Using 3,5-dmpz Complexes
Copper complexes of 3,5-dmpz can effectively mimic the active site of catechol oxidase for several reasons:
-
Coordination Environment: The nitrogen donors from the pyrazole ligands can replicate the histidine coordination environment found in the active site of the enzyme.
-
Steric Hindrance: The methyl groups can create a hydrophobic pocket around the copper center, similar to the enzyme's active site, which can influence substrate binding and reactivity.[2]
-
Redox Activity: Copper is a redox-active metal that can readily cycle between Cu(I) and Cu(II) oxidation states, which is essential for the catalytic cycle of catechol oxidase.
Experimental Workflow for a Catalytic Study
The following diagram and protocol outline a typical workflow for assessing the catechol oxidase-like activity of a synthesized 3,5-dmpz copper complex.
Figure 1. Experimental workflow for assessing catechol oxidase mimetic activity.
Protocol 3: Assay for Catechol Oxidase Mimetic Activity
-
Preparation of Solutions:
-
Prepare a stock solution of the 3,5-dmpz copper complex in a suitable solvent (e.g., acetonitrile, methanol, or THF).
-
Prepare a stock solution of the substrate, 3,5-di-tert-butylcatechol (3,5-DTBC), in the same solvent.
-
-
Kinetic Measurements:
-
Set up a UV-Vis spectrophotometer to monitor the reaction at the wavelength of maximum absorbance of the corresponding quinone product (around 400 nm for 3,5-di-tert-butyl-o-benzoquinone).
-
In a cuvette, place the solvent and the solution of the copper complex. Allow the solution to equilibrate at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding the substrate solution to the cuvette, and immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat the experiment with varying substrate concentrations to determine the kinetic parameters, such as the Michaelis-Menten constant (K_M) and the maximum reaction rate (V_max).[7]
-
The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalytic efficiency of the model complex. A higher turnover number indicates a more efficient catalyst.[8]
-
Conclusion and Future Perspectives
3,5-Dimethylpyrazole has proven to be an invaluable ligand in the field of bioinorganic modeling. Its synthetic accessibility and tunable steric and electronic properties allow for the rational design of metal complexes that can successfully mimic the structure and function of metalloenzyme active sites. The insights gained from studying these model systems contribute significantly to our fundamental understanding of biological catalysis and can guide the development of new catalysts for industrial applications and novel therapeutic agents targeting metalloenzymes.[9][10]
Future research in this area will likely focus on the development of more sophisticated ligand architectures based on the 3,5-dmpz scaffold to model more complex enzymatic reactions, including those involving multi-metal active sites and intricate substrate recognition. The continued application of 3,5-dimethylpyrazole in bioinorganic modeling promises to yield further exciting discoveries at the interface of chemistry and biology.
References
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Scribd. (n.d.). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]
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Zhang, J., Zhai, J., Liu, H., & Sang, F. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1535-1539. Retrieved from [Link]
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El-Gamel, N. E. A., & van Eldik, R. (2015). Spectroscopic, thermodynamic, kinetic studies and oxidase/antioxidant biomimetic catalytic activities of tris(3,5-dimethylpyrazolyl)borate Cu(II) complexes. Dalton Transactions, 44(31), 13976-13989. Retrieved from [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
MDPI. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 25(21), 5143. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1535-1539. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry, 60(17), 13264-13275. Retrieved from [Link]
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Panskura Banamali College. (2016). Catechol oxidase mimetic activity of copper(I) complexes of 3,5-dimethyl pyrazole derivatives. Polyhedron, 110, 105-112. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. Dalton Transactions, 50(4), 1335-1351. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts. Journal of Chemical and Pharmaceutical Research, 7(1), 1-8. Retrieved from [Link]
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Wiley Online Library. (2007). Metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs. European Journal of Inorganic Chemistry, 2007(28), 4475-4482. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Repurposing Metalloproteins as Mimics of Natural Metalloenzymes for Small-Molecule Activation. Accounts of Chemical Research, 54(11), 2645-2656. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Biomimetic cavity-based metal complexes. Chemical Society Reviews, 43(22), 7540-7565. Retrieved from [Link]
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Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies, 2023(4), 23-31. Retrieved from [Link]
-
ResearchGate. (2008). Tris(3,5-dimethylpyrazolyl)methane-Based Heterobimetallic Complexes that Contain Zn and CdTransition-Metal Bonds: Synthesis, Structures, and Quantum Chemical Calculations. Inorganic Chemistry, 47(16), 7246-7256. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 120(4), 1936-1996. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7111. Retrieved from [Link]
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MDPI. (2022). Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”. International Journal of Molecular Sciences, 23(11), 6301. Retrieved from [Link]
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ResearchGate. (2024). Metal-ligand interactions in metallodrugs and metalloenzyme... Drug Discovery Today. Retrieved from [Link]
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American Chemical Society. (2009). The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry, 52(23), 7428-7442. Retrieved from [Link]
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UC San Diego. (n.d.). Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. Retrieved from [Link]
-
ResearchGate. (2018). Zn2+ Supramolecules Containing 3,5-Dimethylpyrazole and Organic Acids: Synthesis, Spectral and Crystallographic Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1069-1080. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of 3,5-Dimethylpyrazole in Organic Solvents
Welcome to the technical support center for 3,5-dimethylpyrazole (3,5-DMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the solubility of 3,5-DMP in organic solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with 3,5-dimethylpyrazole and offers structured solutions.
Issue 1: My 3,5-dimethylpyrazole is not dissolving sufficiently in my chosen organic solvent at room temperature.
Root Cause Analysis:
3,5-Dimethylpyrazole, a white solid, generally dissolves well in polar organic solvents.[1] However, its solubility is finite and dependent on the specific solvent and temperature. Insufficient dissolution can be attributed to several factors: reaching the solubility limit at a given temperature, using a suboptimal solvent, or issues with the purity of the compound or solvent. The solubility in various solvents generally follows the order: 1-butanol > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene > acetonitrile.[2]
Step-by-Step Troubleshooting Protocol:
-
Verify Solvent Choice and Purity:
-
Action: Cross-reference your chosen solvent with the known solubility data. Polar protic solvents like alcohols (e.g., methanol, ethanol, 1-butanol) are generally good choices.[2][3] Ensure the solvent is of high purity and anhydrous, as water content can sometimes affect solubility.
-
Rationale: The polarity and hydrogen bonding capability of the solvent are critical for overcoming the crystal lattice energy of the solid 3,5-DMP. Impurities in the solvent can alter its polarity and reduce its solvating power.
-
-
Increase the Temperature:
-
Action: Gently warm the solution while stirring. For many organic solvents, the solubility of 3,5-DMP increases with temperature.[2]
-
Rationale: Increasing the kinetic energy of the system helps to break the intermolecular forces in the solid solute and facilitates its interaction with the solvent molecules. This is an endothermic process for 3,5-DMP dissolution in many organic solvents.[2]
-
-
Employ a Cosolvent System:
-
Action: If a single solvent is ineffective, introduce a miscible cosolvent in which 3,5-DMP has higher solubility. For instance, if you are using toluene and experiencing poor solubility, adding a small percentage of a polar solvent like methanol or ethanol can significantly enhance dissolution.
-
Rationale: Cosolvency modifies the overall polarity of the solvent system, making it more favorable for the solute. The cosolvent can disrupt the self-association of the primary solvent, creating a microenvironment that is more conducive to solvating the solute.
-
-
Particle Size Reduction:
-
Action: If you are working with large crystals of 3,5-DMP, gently grind the solid into a fine powder using a mortar and pestle before adding it to the solvent.
-
Rationale: Reducing the particle size increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[4]
-
Issue 2: My 3,5-dimethylpyrazole precipitates out of solution upon cooling or standing.
Root Cause Analysis:
Precipitation upon cooling indicates that you have created a supersaturated solution at a higher temperature. As the temperature decreases, the solubility limit of 3,5-DMP in that specific solvent also decreases, causing the excess solute to crystallize out of the solution.
Step-by-Step Troubleshooting Protocol:
-
Determine the Metastable Zone Width (MSZW):
-
Action: Experimentally determine the temperature range at which your solution remains clear before precipitation occurs upon cooling. This will define the working temperature range for your solution.
-
Rationale: Understanding the MSZW is crucial for process control, especially in crystallization and formulation development, to avoid unwanted precipitation.
-
-
Maintain Elevated Temperature:
-
Action: If your experimental setup allows, maintain the solution at a temperature where 3,5-DMP remains soluble.
-
Rationale: This is the most direct way to prevent temperature-induced precipitation.
-
-
Adjust the Solvent System:
-
Action: Introduce a cosolvent that improves the solubility of 3,5-DMP at lower temperatures. A solvent system with a flatter solubility-temperature curve will be less prone to precipitation upon cooling.
-
Rationale: A well-chosen cosolvent can increase the overall solvating power of the system, even at reduced temperatures.
-
-
Consider Anti-Solvent Crystallization (If applicable):
-
Action: If your goal is to crystallize the product, you can intentionally add an "anti-solvent" (a solvent in which 3,5-DMP is poorly soluble) to a saturated solution to induce controlled precipitation.
-
Rationale: This technique is often used for purification and to obtain crystals with a desired morphology.
-
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving 3,5-dimethylpyrazole?
A1: Based on experimental data, polar protic solvents are generally excellent choices. The solubility of 3,5-dimethylpyrazole has been shown to be highest in alcohols like 1-butanol and n-propanol.[2] It also dissolves well in other polar organic solvents such as methanol, ethanol, isopropanol, ethyl acetate, and acetone.[2][3] Its solubility is lower in less polar solvents like toluene and acetonitrile.[2]
Q2: How does temperature affect the solubility of 3,5-dimethylpyrazole?
A2: The solubility of 3,5-dimethylpyrazole in the aforementioned organic solvents is endothermic, meaning it increases as the temperature rises.[2] This is a key principle to leverage for enhancing solubility during experiments.
Q3: Can I use a solvent mixture to improve the solubility of 3,5-dimethylpyrazole?
A3: Yes, using a cosolvent system is a highly effective strategy. If 3,5-DMP has low solubility in a nonpolar solvent that is required for a reaction, adding a small amount of a polar solvent in which it is highly soluble (like methanol or ethanol) can significantly increase the overall solubility.
Q4: Are there any known issues with the stability of 3,5-dimethylpyrazole in common organic solvents?
A4: 3,5-Dimethylpyrazole is generally a stable compound. However, like many organic molecules, it can be susceptible to degradation under harsh conditions (e.g., very high temperatures, strong acidic or basic conditions, or in the presence of strong oxidizing agents). It is always good practice to consult the material safety data sheet (MSDS) for specific incompatibilities.
Q5: I've noticed that my 3,5-dimethylpyrazole solution is turning yellow. What could be the cause?
A5: A yellow discoloration could indicate the presence of impurities in either your 3,5-dimethylpyrazole or the solvent. It could also suggest a slow degradation reaction, possibly accelerated by heat or light. It is recommended to use high-purity starting materials and solvents and to store solutions protected from light, especially if they are to be kept for extended periods. Recrystallization from a suitable solvent like hexanes can be used to purify the compound if it appears crude.[5]
Q6: How can I accurately determine the solubility of 3,5-dimethylpyrazole in a new solvent system?
A6: The isothermal saturation method is a standard technique.[2] This involves preparing a saturated solution by adding an excess of 3,5-DMP to the solvent and allowing it to equilibrate at a constant temperature with continuous stirring. The concentration of the dissolved 3,5-DMP in a filtered aliquot of the supernatant can then be determined using an analytical method such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
Data Presentation
Table 1: Solubility of 3,5-Dimethylpyrazole in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |
| Methanol | 20 | ~0.25 |
| 30 | ~0.35 | |
| Ethanol | 20 | ~0.28 |
| 30 | ~0.38 | |
| 1-Butanol | 20 | ~0.40 |
| 30 | ~0.50 | |
| Acetone | 20 | ~0.26 |
| 30 | ~0.36 | |
| Toluene | 20 | ~0.15 |
| 30 | ~0.22 | |
| Acetonitrile | 20 | ~0.12 |
| 30 | ~0.18 |
Note: The solubility data is approximated from graphical representations in the cited literature and should be used as a guideline. For precise values, refer to the original publication.[2]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Solubility Enhancement by Heating
-
Add the desired amount of 3,5-dimethylpyrazole to the chosen organic solvent in a flask equipped with a magnetic stirrer.
-
Place the flask in a heating mantle or a water/oil bath on a magnetic stir plate.
-
Begin stirring and gradually increase the temperature.
-
Monitor the dissolution of the solid. Continue to increase the temperature incrementally until all the solid has dissolved.
-
Note the temperature at which complete dissolution occurs. This is the saturation temperature for that concentration.
-
To avoid precipitation, maintain the solution at or slightly above this temperature for the duration of your experiment.
Diagram 1: Troubleshooting Workflow for Dissolution Issues
Caption: A workflow for addressing poor solubility of 3,5-DMP.
Diagram 2: Principle of Cosolvency
Caption: How a cosolvent enhances the solubility of 3,5-DMP.
References
-
Cai, R., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Journal of Chemical Thermodynamics, 122, 194-202. Available at: [Link]
-
Solubility of Things. (n.d.). 3,5-Dimethylpyrazole. Available at: [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Available at: [Link]
-
Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Available at: [Link]
-
Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]
-
NSA - An Approach to Enhance Drug Solubility: Design, Characterization and E. (n.d.). Available at: [Link]
Sources
Technical Support Center: 3,5-Dimethylpyrazole (DMPz) Phase Control
Topic: Resolving Phase Separation & Solubility Issues
Introduction: The Dual Nature of Phase Separation
In the application of 3,5-dimethylpyrazole (DMPz), "phase separation" refers to two distinct phenomena depending on your experimental context. Correct diagnosis is the first step to resolution.[1]
-
In Solvent Extraction (SX): It manifests as "Third Phase Formation" —a dangerous splitting of the organic layer into a light diluent phase and a heavy, metal-rich "crud" layer.[1] This compromises phase continuity and extraction efficiency.[1]
-
In Coordination Synthesis: It manifests as "Oiling Out" —where the target complex separates as a viscous, amorphous oil rather than a crystalline solid, trapping impurities and preventing isolation.[1]
This guide provides autonomous troubleshooting workflows for both scenarios.
Diagnostic Workflow
Figure 1: Phase Separation Triage Protocol (Identify your specific failure mode below to select the correct troubleshooting module)
Caption: Decision tree for categorizing DMPz phase anomalies. Blue nodes indicate process steps; Red nodes indicate failure modes; Green nodes indicate the solution module.
Module 1: Solvent Extraction (Third Phase Formation)
The Problem: In non-polar diluents (e.g., kerosene, dodecane), the metal-DMPz complex often exceeds its solubility limit (Limiting Organic Concentration - LOC). The complex aggregates into reverse micelles, separating into a dense, viscous third phase between the aqueous and organic layers.
The Mechanism: DMPz is moderately polar (logP ~1.01).[1] When it coordinates to a metal (e.g., Cu²⁺, Zn²⁺), the resulting complex is large and polar. If the diluent is too hydrophobic (aliphatic), it cannot solvate these clusters, causing them to "crash out" as a liquid phase.
Troubleshooting Protocol: The "Modifier Titration" Method
Objective: Determine the minimum concentration of Phase Modifier required to restore homogeneity.
Reagents:
-
Diluent: Current non-polar solvent (e.g., Kerosene).[1]
-
Modifier: Tributyl phosphate (TBP) or Isodecanol.[1]
-
Metal Feed: Aqueous metal solution (at target concentration).[1]
Step-by-Step Procedure:
-
Baseline Loading: Prepare your organic phase without modifier.[1] Contact with aqueous feed at O:A ratio 1:1.[1]
-
Induce Failure: Observe the interface. If a third phase forms (cloudiness or distinct middle layer), proceed.[1]
-
Titration:
-
Add the Modifier (TBP or Isodecanol) to the organic phase in 2% v/v increments.
-
Vortex/Shake for 2 minutes after each addition.
-
Allow to settle for 5 minutes.
-
-
Clear Point Determination: Record the % volume of modifier where the organic phase becomes a single, clear, transparent liquid.[1]
-
Operational Buffer: Add an additional 2-5% modifier volume to the "Clear Point" value to account for temperature fluctuations.
Data: Modifier Efficacy Table
| Modifier Type | Recommended Conc. | Mechanism of Action | Pros | Cons |
| Isodecanol | 5 – 15% v/v | H-bond donor; solvates the N-H group of DMPz.[1] | Cheap, low toxicity.[1] | Can increase viscosity; may suppress extraction kinetics.[1] |
| Tributyl Phosphate (TBP) | 2 – 10% v/v | Lewis base; coordinates to outer sphere of complex.[1] | Highly effective; lowers viscosity.[1] | Can compete with DMPz for metal binding (check selectivity). |
| Aromatics (Toluene) | 20 – 50% v/v | Pi-interaction solvation.[1] | Simple blending.[1] | Higher volatility; flammability risks.[1] |
Module 2: Synthesis & Crystallization (Oiling Out)
The Problem: During the synthesis of DMPz coordination complexes, the product separates as an oil. This "oiling out" (liquid-liquid phase separation) occurs when the reaction temperature is above the melting point of the solvated product, or when the solvent polarity is in a "dead zone"—too polar to precipitate crystals, but too non-polar to keep the complex fully dissolved.
Troubleshooting Protocol: The "Cloud Point" Approach
Objective: Force the system from the "Oiling" region into the "Crystallization" region (Labile Zone).
Workflow:
-
Solvent Swap (The "Rule of 2"):
-
DMPz complexes often oil out in pure alcohols (Methanol/Ethanol).[1]
-
Action: Switch to a binary solvent system. Dissolve DMPz in a minimal amount of a "Good Solvent" (e.g., DCM or THF), then slowly diffuse a "Bad Solvent" (e.g., Hexane or Ether).
-
-
Temperature Cycling:
-
Counter-Ion Modification (For Ionic Complexes):
Visualizing the Solution: Solubility Pathway
Caption: Remediation workflow for converting amorphous oils into crystalline solids.
Frequently Asked Questions (FAQ)
Q: I am using DMPz as a blocking agent for isocyanates. The resin is turning hazy upon cooling.[1] Is this phase separation? A: Yes. This indicates the blocked isocyanate is crystallizing out of the resin matrix.[1] DMPz-blocked isocyanates have a deblocking temperature around 110-120°C. If your storage temperature fluctuates, the DMPz moiety can drive crystallization due to its H-bonding capability.[1]
-
Fix: Add a co-solvent (e.g., Butyl Acetate) or a plasticizer to maintain the amorphous state of the resin.
Q: My DMPz stock solution (in water) has crystals at the bottom. I thought it was water-soluble? A: DMPz has limited water solubility (~10-15 g/L depending on pH).[1] It is a weak base (pKa of conjugate acid ~4.1).[1]
-
Fix: If you need a high-concentration aqueous stock, slightly acidify the solution (pH < 4) to protonate the pyrazole nitrogen (
), which drastically increases water solubility. Note: Ensure this pH change doesn't interfere with your downstream metal binding.
Q: Why does TBP work better than octanol for clearing the third phase in copper extraction? A: TBP (Tributyl Phosphate) is a Lewis base that can actively coordinate to the outer sphere of the neutral metal-DMPz complex, effectively shielding the polar core from the non-polar diluent. Octanol works primarily through hydrogen bonding and changing the bulk dielectric constant, which is often less efficient for sterically bulky pyrazole complexes.[1]
References
-
Physicochemical Properties of 3,5-Dimethylpyrazole. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
-
Third Phase Formation in Solvent Extraction. RSC Publishing.[1] Mechanisms of organic phase splitting and limiting organic concentration (LOC). Link
-
DMPz in Coordination Chemistry. ChemicalBook. Applications in ligand synthesis and metal coordination.[1][5] Link
-
Solvent Extraction of Copper(II) using Pyrazole Derivatives. ResearchGate. Investigation of extraction equilibria and phase stability. Link
-
General Liquid-Liquid Extraction Troubleshooting. Biotage. Strategies for handling emulsions and phase separation in organic synthesis. Link
Sources
Technical Support Center: Optimizing pH for 3,5-Dimethylpyrazole Metal Binding
Welcome to the technical support center for optimizing metal binding with 3,5-dimethylpyrazole (DMP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique coordination properties of DMP. As a versatile ligand, 3,5-dimethylpyrazole is instrumental in the synthesis of a wide array of metal complexes used in catalysis, pharmaceuticals, and material science.[1][2] However, achieving successful and reproducible complexation is critically dependent on one key parameter: pH.
This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play. By understanding the causality behind experimental choices, you can intelligently design experiments, troubleshoot issues, and optimize your results.
Section 1: Fundamental Principles - The "Why"
This section addresses the core theoretical concepts that govern the interaction between 3,5-dimethylpyrazole, metal ions, and the aqueous environment.
Q1: Why is pH the most critical parameter in 3,5-dimethylpyrazole-metal binding experiments?
Answer: The pH of your solution exerts a powerful dual influence on both the ligand and the metal ion, creating an "optimal pH window" for complexation. Operating outside this window is the most common reason for failed experiments.
-
Ligand Protonation (at Low pH): 3,5-dimethylpyrazole is a weak base. In acidic conditions (low pH), the nitrogen atoms on the pyrazole ring become protonated. This protonation blocks the lone pair of electrons on the nitrogen, preventing it from effectively coordinating with a positively charged metal ion.[3] Essentially, at low pH, your ligand is "turned off."
-
Metal Hydroxide Precipitation (at High pH): Conversely, as the pH increases, metal ions in solution begin to react with hydroxide ions (OH⁻) to form insoluble metal hydroxides (e.g., Fe(OH)₃, Cu(OH)₂).[3] This process, known as hydrolysis, removes the free metal ions from the solution, making them unavailable to bind with the DMP ligand. If the pH is too high, you will precipitate your metal ion before it can form the desired complex.
Therefore, successful complexation requires a delicate balance: the pH must be high enough to ensure a significant fraction of DMP is deprotonated and ready to bind, but low enough to keep the metal ion soluble and available.
Caption: The Optimal pH Window for Metal-DMP Complexation.
Q2: What is the pKa of 3,5-dimethylpyrazole and how does it influence experimental design?
Answer: The predicted acid dissociation constant (pKa) of 3,5-dimethylpyrazole is approximately 15.12.[4][5] This value is fundamental to your experimental design for two key reasons:
-
Very Weak Acidity: A pKa of ~15 means that DMP is an extremely weak acid, weaker than water. Consequently, for the deprotonated, anionic form (the pyrazolide) to be the dominant species, extremely basic conditions are required, often beyond the range where metal ions remain soluble.
-
Binding with the Neutral Form: This high pKa implies that in most practical pH ranges (e.g., pH 4-10), the vast majority of DMP will exist in its neutral, protonated form. However, the neutral form is still capable of acting as a ligand and coordinating with metals. The crucial insight is that the formation of the metal-DMP complex often involves the displacement of the proton from the N-H bond, a process that is heavily pH-dependent. The reaction can be represented as:
-
M²⁺ + DMP-H ⇌ [M-DMP]⁺ + H⁺
According to Le Châtelier's principle, increasing the pH (removing H⁺) will drive this equilibrium to the right, favoring the formation of the metal-DMP complex. This explains why even for binding with the neutral ligand, increasing the pH generally enhances complex formation, up to the point of metal hydrolysis. A study on the cobalt(II)-DMP reaction, for instance, found the optimal pH range for quantitative precipitation to be 7.5-9.0, demonstrating this principle in a basic medium.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q: I'm starting a new project with DMP and a metal ion (e.g., Co(II), Zn(II)). Where should I begin my pH optimization?
Answer: A systematic pH screen is the best starting point.
-
Literature Review: First, check for published data on your specific metal ion to see if an optimal pH range has already been reported. For example, cobalt(II) is known to form a precipitate with DMP in the pH 7.5-9.0 range.[6]
-
Metal Hydrolysis Point: Determine the pH at which your metal ion begins to precipitate as a hydroxide (see Table 2). Your screen should stay below this value.
-
Recommended Starting Screen: Begin with a broad pH range, for instance, from pH 4 to pH 9, with intervals of 1.0 pH unit. Prepare your metal-ligand solutions in well-buffered conditions at each pH point.
-
Analysis: Use a suitable analytical technique, such as UV-Vis spectroscopy, to monitor the formation of the complex at each pH. The pH that gives the maximum signal (e.g., highest absorbance) is your preliminary optimum. You can then perform a finer screen (e.g., 0.2 pH unit intervals) around that point.
Q: My solution becomes cloudy when I increase the pH. What's happening and how do I fix it?
Answer: Cloudiness or precipitation upon increasing pH typically indicates one of two phenomena:
-
Metal Hydroxide Precipitation: This is the most common cause, especially with ions like Fe(III) or Al(III) at even moderately acidic pH. The solution is that you have exceeded the optimal pH window.
-
Troubleshooting: Lower the pH of your experiment. Consult a table of metal hydrolysis pH values (Table 2) to guide your new experimental range. Ensure your buffer has enough capacity to hold the pH steady.
-
-
Insoluble Metal-DMP Complex Formation: The desired complex itself may be insoluble, which can be a valid outcome for gravimetric analysis or material synthesis.[6]
-
Troubleshooting: To confirm this, analyze the precipitate. If it is your complex, and you require it to be soluble, you may need to change the solvent system (e.g., introduce a co-solvent like methanol or ethanol) or synthetically modify the DMP ligand to enhance solubility.
-
Q: How do I choose the right buffer for my experiment?
Answer: The ideal buffer should meet two criteria: its buffering range should bracket your target pH, and it should not interact with your metal ion.
-
Non-Coordinating Buffers: Buffers like MES (for pH 5.5-6.7), PIPES (for pH 6.1-7.5), HEPES (for pH 6.8-8.2), and CHES (for pH 8.6-10.0) are generally good choices as they have a low affinity for most metal ions.
-
Buffers to Avoid: Avoid buffers that are known chelating agents or ligands. For example, citrate, acetate, and phosphate buffers can compete with DMP for binding to the metal ion. Similarly, amine-based buffers like Tris or ammonia can form stable complexes with certain metals (e.g., Cu(II), Cd(II)), which would interfere with your study by reducing the effective concentration of your metal ion.[7]
Section 3: Troubleshooting Guide
| Observed Issue | Possible Cause | Scientific Explanation & Solution |
| Low / No Binding | 1. pH is too low. | Explanation: The DMP is protonated (DMP-H⁺) and cannot coordinate with the metal. Solution: Systematically increase the pH of your reaction mixture. Use a pH meter to confirm the pH of your final solution. Re-run the experiment at a higher pH, ensuring you stay below the metal's hydrolysis point. |
| 2. Incorrect Stoichiometry. | Explanation: The ratio of metal to ligand may be far from optimal for complex formation. Solution: Perform a mole-ratio or Job's plot experiment to determine the stoichiometry of the complex.[8][9] This will inform the ideal ratio of reactants to use. | |
| Precipitate Forms Immediately | 1. pH is too high. | Explanation: You are likely causing rapid precipitation of the metal hydroxide (M(OH)n) rather than forming the DMP complex.[3] Solution: Immediately lower the target pH. Check the known hydrolysis pH for your metal (Table 2) and design your experiment to operate well below that threshold. |
| 2. High Reactant Concentrations. | Explanation: The solubility product (Ksp) of your metal-DMP complex may have been exceeded. Solution: Reduce the concentrations of both your metal salt and DMP stock solutions and repeat the experiment. | |
| Inconsistent / Drifting pH Readings | 1. Inadequate Buffering. | Explanation: If complex formation releases a proton (M²⁺ + DMP-H ⇌ [M-DMP]⁺ + H⁺), the pH will drop unless adequately buffered. Solution: Increase the concentration of your buffer (e.g., from 25 mM to 100 mM) to ensure it has sufficient capacity to absorb the proton release without a significant change in pH. |
| 2. Poor Electrode Maintenance. | Explanation: A dirty or improperly calibrated pH electrode will give unreliable readings. Solution: Calibrate your pH meter with fresh, certified standards before each experiment. Ensure the electrode is properly stored and cleaned according to the manufacturer's instructions. |
Section 4: Key Experimental Protocols
Protocol 4.1: Determining Optimal pH via UV-Vis Spectrophotometry
This protocol provides a robust method to quickly identify the optimal pH for complex formation, assuming the Metal-DMP complex has a distinct UV-Vis absorbance spectrum from the free ligand.[10][11]
Caption: Workflow for Optimal pH Determination using UV-Vis.
Methodology:
-
Stock Solutions: Prepare concentrated, validated stock solutions of your metal salt, 3,5-dimethylpyrazole, and a series of non-coordinating buffers covering the desired pH range.
-
pH Series: In a series of test tubes or vials, prepare your buffered solutions at each desired pH value (e.g., pH 4.0, 5.0, ... 9.0).
-
Reaction Mixture: To each buffered solution, add a fixed volume of the metal stock solution and the DMP stock solution. Include a "blank" for each pH containing only the buffer and the metal.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Spectroscopy: Measure the full UV-Vis spectrum for each sample.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) corresponding to the metal-DMP complex. Plot the absorbance at this λ_max as a function of pH. The pH at which the absorbance is highest is the optimal pH for complex formation under those conditions.
Protocol 4.2: Determining Stability Constants via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The Irving-Rossotti method is a standard approach.[12][13]
Methodology:
-
Solution Preparation: Prepare three solutions for titration in a thermostatted vessel:
-
A: Free acid (e.g., HClO₄) to determine the initial proton concentration.
-
B: Free acid + DMP solution.
-
C: Free acid + DMP + Metal salt solution.
-
Maintain a constant ionic strength in all solutions with a background electrolyte like KNO₃ or NaClO₄.
-
-
Titration: Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH or KOH) while recording the pH after each addition of titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations. The curve for the metal-containing solution (C) will be displaced from the ligand-only curve (B).
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
The protonation constants of the ligand and the stability constants of the metal complex can then be calculated from these values using established computational methods.[14]
-
Section 5: Data Summary & Reference Tables
Table 1: Physicochemical Properties of 3,5-Dimethylpyrazole
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dimethyl-1H-pyrazole | [15][16] |
| Molecular Formula | C₅H₈N₂ | [15] |
| Molar Mass | 96.13 g/mol | [15] |
| Appearance | White crystalline solid | [15] |
| Melting Point | 105-108 °C | [4][5] |
| Predicted pKa | 15.12 ± 0.10 | [4][5] |
| Solubility | Soluble in water and polar organic solvents | [5][15] |
Table 2: Approximate pH of Hydroxide Precipitation for Common Metal Ions
Note: These values are approximate and can vary with concentration and temperature. They represent the pH at which precipitation typically begins for dilute solutions (~0.01 M).
| Metal Ion | Approximate Precipitation pH |
| Fe(III) | ~2.5 - 3.5 |
| Al(III) | ~4.0 - 4.5 |
| Cu(II) | ~5.3 - 6.0 |
| Zn(II) | ~6.8 - 7.5 |
| Fe(II) | ~7.0 - 7.6 |
| Co(II) | ~7.5 - 8.5 |
| Ni(II) | ~7.7 - 8.5 |
| Cd(II) | ~8.0 - 8.5 |
| Mn(II) | ~8.5 - 9.0 |
References
-
Chem-Impex. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
MDPI. (2022). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Inducing a pH-dependent conformational response by competitive binding to Zn2+ of a series of chiral ligands of disparate basicity. Chemical Science, 13(5), 1436-1443. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 3,5-Dimethylpyrazole CAS:67-51-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). The Cobalt-3,5-Dimethylpyrazole Reaction. Retrieved from [Link]
- de Wit, J. C. M., van Riemsdijk, W. H., & Koopal, L. K. (1993). Effect of pH on the complexation parameters for organic matter dissolved in river water. Water, Air, and Soil Pollution, 69(1-2), 101-116.
- Vyas, K. B., Nimavat, K. S., Jani, G. R., & Hathi, M. V. (2010). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 12-16.
-
ResearchGate. (n.d.). Effect of pH on metal adsorption. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH for binding capacity of heavy metals on the ligand. Retrieved from [Link]
-
NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]
- Unknown Source. (n.d.). Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n)
-
ResearchGate. (n.d.). Figure 3. Effect of pH on recovery of metal ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Complexation Titration. Retrieved from [Link]
-
Dalal Institute. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Retrieved from [Link]
-
ResearchGate. (2019). Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Ligand Design Enables pH Control Over Aqueous Iron Magnetostructural Dynamics and Relaxometric Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. Retrieved from [Link]
-
Scribd. (n.d.). Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Retrieved from [Link]
-
ACS Publications. (2021). Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines. The Journal of Physical Chemistry C, 125(38), 21104–21115. Retrieved from [Link]
-
McKendree University. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. Retrieved from [Link]
-
MDPI. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Retrieved from [Link]
-
ResearchGate. (2007). "The determination of the complex stability constant by potentiometric titration", UserCom Analytical Chemistry No. 12, Mettler-Toledo Publication ME-51724610. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dimethylpyrazole price,buy 3,5-Dimethylpyrazole - chemicalbook [chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. scribd.com [scribd.com]
- 10. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Stoichiomet [mckendree.edu]
- 12. rjpbcs.com [rjpbcs.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 16. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3,5-Dimethylpyrazole (DMP) Derivatives
Introduction: The Stability Paradox
You are likely using 3,5-dimethylpyrazole (DMP) for one specific reason: Lability.
In polyurethane chemistry, DMP is a preferred blocking agent because it "deblocks" (dissociates) at lower temperatures (110–120°C) compared to ε-caprolactam (160°C+), allowing for energy-efficient curing. In medicinal chemistry, DMP-amides are excellent "active esters" for peptide coupling because the pyrazole is a superior leaving group.
The Problem: The very feature that makes DMP effective—the weakness of the
This guide provides the protocols required to stabilize these systems without sacrificing their reactivity.
Module 1: The Chemistry of Instability
To prevent hydrolysis, you must understand the competition occurring in your reactor or storage drum. A DMP-blocked system exists in a state of tension between Thermal Dissociation (the desired pathway) and Hydrolytic Cleavage (the degradation pathway).
The Mechanism
Hydrolysis in DMP derivatives is not random; it is driven by the basicity of the pyrazole nitrogen and the electrophilicity of the carbonyl carbon.
-
Thermal Dissociation (Desired): At
, the equilibrium shifts to release the free isocyanate ( ) and free DMP. -
Hydrolysis (Degradation): In the presence of moisture (
), water acts as a nucleophile. Because DMP is a good leaving group (weak base), water displaces it irreversibly to form a urea (if starting from isocyanate) or acid (if starting from amide), rendering the molecule inert for its intended crosslinking purpose.
Pathway Visualization
Figure 1: The divergence of DMP-blocked species. The goal is to suppress the red dashed path (Hydrolysis) while preserving the green path (Thermal Dissociation).
Module 2: Critical Troubleshooting Protocols
Scenario A: Premature Gelling in Storage (1K Formulations)
Symptom: Viscosity increase or gelation in single-component (1K) polyurethane formulations stored at room temperature.
Root Cause: Trace moisture is hydrolyzing the DMP-block. The released isocyanate then reacts with the polyol resin in the can, causing crosslinking.
Protocol 1: The "Sacrificial Alcohol" Stabilization Do not rely solely on physical drying. Introduce a chemical buffer.[1]
-
Action: Add 1–3% (w/w) of a volatile, primary alcohol (e.g., n-Butanol or Isopropanol) to the formulation.
-
Mechanism: The alcohol competes with the polyol for any prematurely released isocyanate via transesterification. It creates a temporary alkyl-carbamate that is less stable than the polyol-urethane bond but stable enough to prevent gelling. Upon curing (heating), this volatile alcohol flashes off, allowing the permanent crosslink to form.
-
Validation: Monitor viscosity over 4 weeks at 40°C. A stabilized system should show <10% viscosity rise.
Scenario B: Low Yield in Peptide Coupling (DMP Active Amides)
Symptom: Loss of the active ester species before coupling with the amine occurs.
Root Cause: Hydrolysis of the N-acyl-3,5-dimethylpyrazole bond due to unbuffered aqueous conditions or wet organic solvents.
Protocol 2: The "Hydrophobic Shield" Solvent System DMP derivatives are highly sensitive to "wet" polar aprotic solvents (like DMF/DMSO) which hygroscopically absorb water.
-
Action: Switch reaction media to hydrophobic solvents if solubility permits (e.g., Dichloromethane or Toluene).
-
Alternative: If DMF is required, use Anhydrous DMF stored over 4Å Molecular Sieves.
-
pH Control: Avoid strong bases during the dissolution phase. The DMP leaving group is activated by base; adding base before the nucleophile (amine) is present accelerates hydrolysis. Add the base (e.g., DIPEA) simultaneously with the amine nucleophile.
Module 3: Comparative Data & Selection Guide
Use this table to determine if DMP is the correct blocking agent for your specific stability requirements.
| Blocking Agent | Deblocking Temp (°C) | Hydrolytic Stability | Recommended pH Range | Best Use Case |
| 3,5-Dimethylpyrazole (DMP) | 110 – 120 | Low / Moderate | Neutral (6.5 - 7.5) | Auto clearcoats, Low-temp cure |
| ε-Caprolactam | 160 – 180 | High | Wide (5.0 - 9.0) | High-temp coil coatings |
| Methylethylketoxime (MEKO) | 130 – 150 | Moderate | Neutral | General industrial (Caution: Toxicity) |
| Diethyl Malonate (DEM) | 100 – 120 | Moderate | Basic (8.0+) | Low-temp, high solids |
Data Source: Comparative thermal analysis of blocked isocyanates [1, 2].
Module 4: Analytical Validation (QC)
How do you confirm your DMP system is intact?
Method: FTIR Spectroscopy Tracking
-
Baseline: Measure the Carbonyl (
) stretch of the DMP-urea linkage at ~1720 cm⁻¹ . -
The "Ghost" Peak: Watch for the appearance of the free Isocyanate (
) peak at 2270 cm⁻¹ .-
In Storage: Appearance of 2270 cm⁻¹ indicates failure (premature deblocking).
-
During Cure: Disappearance of 1720 cm⁻¹ and transient appearance of 2270 cm⁻¹ confirms successful deblocking.
-
-
Hydrolysis Check: If 1720 cm⁻¹ decreases without heating, and you see broad -OH/-NH stretching (3300-3500 cm⁻¹) increase, hydrolysis is occurring.
Frequently Asked Questions (FAQ)
Q: Can I use DMP blocked isocyanates in waterborne coatings? A: Yes, but only if the isocyanate is hydrophilically modified before blocking, or if the blocked isocyanate is dispersed into the water phase after synthesis. Crucial: You must maintain a pH near 7.0–8.0. Acidic conditions catalyze the protonation of the pyrazole nitrogen, making it an even better leaving group and accelerating hydrolysis.
Q: My DMP-blocked crosslinker is yellowing. Is this hydrolysis? A: Likely not. Yellowing is often due to oxidation of the free pyrazole after curing or impurities in the starting 3,5-dimethylpyrazole. However, if the yellowing occurs in the liquid resin, it may indicate side-reactions with amines. Ensure your DMP raw material is >99% pure and free of hydrazine contaminants [3].
Q: What is the optimal storage temperature?
A: Strictly
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for identifying root causes of DMP instability.
References
-
MDPI Coatings. (2020).[2] Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents.[2] Investigates the deblocking temperatures and curing dynamics of DMP derivatives.
-
PCI Magazine. (2002). Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. Discusses the use of volatile alcohols to stabilize 1K formulations.
-
Royal Chem. (2023). 3,5-Dimethylpyrazole (CAS 67-51-6) | Isocyanate Blocker.[3] Technical data sheet detailing purity requirements and deblocking windows.
-
Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Contextualizes the use of dimethyl-based leaving groups in peptide coupling.
Sources
Validation & Comparative
1H NMR Chemical Shifts of 3,5-Dimethylpyrazole: A Comparative Guide
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 3,5-dimethylpyrazole , with a critical examination of the 1H- vs. 4H-tautomerism distinction.
Addressing the 1H- vs. 4H- Isomer Stability & Spectral Characteristics
Executive Summary & Compound Identity
Core Distinction: While the user query specifies "3,5-dimethyl-4H-pyrazole," it is critical to understand that the stable, isolable form of this compound is 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6).[1]
The 4H-isomer (an isopyrazole with a methylene group at position 4) is a high-energy, non-aromatic tautomer.[1] In solution, it undergoes rapid prototropic rearrangement to the aromatic 1H-form.[1] Therefore, experimental NMR data in standard literature invariably refers to the 1H-isomer .[1] This guide presents the experimental data for the stable 1H-form while providing the theoretical context for the 4H-isomer to ensure complete scientific accuracy.
Experimental 1H NMR Data
The following data represents the consensus chemical shifts for 3,5-dimethyl-1H-pyrazole. Due to rapid annular tautomerism (proton exchange between N1 and N2), the molecule possesses effective
Table 1: Chemical Shift Assignments (300-400 MHz)
| Proton Environment | Multiplicity | Integral | Coupling ( | ||
| -CH | Singlet (s) | 6H | 2.27 – 2.31 | 2.18 – 2.25 | - |
| -CH= (Pos 4) | Singlet (s) | 1H | 5.80 – 5.83 | 5.75 – 5.85 | - |
| -NH (Pos 1) | Broad Singlet (br s) | 1H | 10.0 – 13.0 * | 12.0 – 12.5 | - |
*Note on NH Signal: The amine proton is highly sensitive to concentration, temperature, and water content.[1] In dry CDCl
, it often appears broad between 10-13 ppm or may be invisible due to rapid exchange.[1] In DMSO-, hydrogen bonding with the solvent deshields the proton, typically sharpening the signal around 12.2 ppm.[1]
Mechanistic Insight: Tautomerism & Solvent Effects
The "4H" Misnomer & Instability
The term "4H-pyrazole" refers to a structure where the proton resides on the C4 carbon rather than a nitrogen, resulting in two double bonds (
-
Aromaticity Driver: The 1H-form is a
-electron aromatic system.[1] The 4H-form breaks this aromaticity, making it energetically unfavorable.[1] -
Observation: The 4H-isomer is not observed in standard NMR time scales for 3,5-dimethylpyrazole.[1] It can only be stabilized if the 4-position is fully substituted (e.g., 3,3,4,4,5,5-hexamethyl-4H-pyrazole) or in specific metal coordination spheres where the metal locks the ligand geometry.[1]
Annular Tautomerism (1H-Form)
In solution, the proton shuttles between N1 and N2.[1]
Diagram: Tautomeric Equilibrium & NMR Consequences
Caption: Schematic of the degenerate tautomerism in 3,5-dimethylpyrazole. The rapid oscillation averages the magnetic environment of the methyl groups, resulting in a single NMR signal.[1]
Comparative Analysis: Alternatives & Derivatives
To validate the identity of 3,5-dimethylpyrazole, it is useful to compare its shifts against structurally similar azoles.[1]
Table 2: Comparative Chemical Shifts (CDCl )
| Compound | C-H (Ring) | Methyl | NH | Key Differentiator |
| 3,5-Dimethylpyrazole | 5.80 (s) | 2.27 (s, 6H) | 12.3 | Symmetry (1 Methyl signal) |
| 3-Methylpyrazole | 6.05 (d), 7.45 (d) | 2.35 (s, 3H) | 10-13 | Asymmetry (Distinct ring protons) |
| Pyrazole (Parent) | 6.30 (t), 7.60 (d) | - | 13.0 | Characteristic triplet/doublet pattern |
| 4,4-Dimethyl-4H-pyrazole | - | 1.25 (s, 6H)* | - | Hypothetical/Derivative shift (Upfield due to sp3) |
-
3-Methylpyrazole vs. 3,5-Dimethylpyrazole: The key distinction is the loss of the C4 proton coupling in the dimethyl derivative.[1] 3-methylpyrazole shows coupling between H4 and H5 (
Hz), whereas 3,5-dimethylpyrazole shows a clean singlet at 5.80 ppm.[1]
Experimental Protocol for Reproducible Data
To ensure high-fidelity spectra, particularly for the labile NH proton, follow this protocol.
Materials
-
Solvent: DMSO-
(99.9% D) is preferred over CDCl for observing the NH proton due to its hydrogen-bond accepting capability, which slows proton exchange.[1] -
Drying: Store solvent over 4Å molecular sieves to remove water, which can broaden the NH peak or cause it to merge with the HDO signal.[1]
Step-by-Step Workflow
-
Sample Mass: Weigh 5-10 mg of 3,5-dimethylpyrazole.
-
Dissolution: Add 0.6 mL of DMSO-
. Vortex until fully dissolved (compound is highly soluble).[1] -
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1]
-
Acquisition:
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to improve signal-to-noise ratio without artificially broadening the sharp methyl singlet.
References
-
ChemicalBook. (n.d.).[1] 3,5-Dimethylpyrazole 1H NMR Spectrum (CAS 67-51-6). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] 3,5-Dimethylpyrazole Mass & NMR Data. PubChem Compound Summary. Retrieved from
-
Elguero, J., et al. (1997). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Journal of the Chemical Society.[1][2][3] (Contextual reference for pyrazole tautomerism methodology).
-
Reich, H. J. (2023).[1] 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Standard for solvent residual referencing).[1][4][5]
Sources
Technical Comparison: Structural Dynamics of 3,5-Dimethylpyrazole via Single Crystal XRD
Executive Summary
3,5-Dimethylpyrazole (DMP) is a critical heterocyclic building block in coordination chemistry and pharmaceutical synthesis.[1][2] Unlike its parent compound pyrazole, which forms infinite hydrogen-bonded chains (catemers), DMP self-assembles into discrete cyclic trimers in the solid state. This structural distinction, driven by steric hindrance from the methyl groups, fundamentally alters its solubility, melting point, and ligand exchange kinetics.
This guide provides a rigorous crystallographic comparison of DMP against structural alternatives, supported by experimental protocols and diffraction data analysis.
Structural Analysis & Comparison
The "performance" of a crystal structure in this context refers to its thermodynamic stability, packing efficiency, and hydrogen-bonding potential.
The Core Distinction: Trimer vs. Catemer
The defining feature of the DMP crystal structure is the formation of cyclic trimers (
| Feature | 3,5-Dimethylpyrazole (DMP) | Pyrazole (Parent) | 3,5-Dimethyl-4-nitropyrazole |
| Crystal System | Monoclinic | Orthorhombic ( | Monoclinic |
| Space Group | |||
| H-Bond Motif | Cyclic Trimer ( | Catemer Chain ( | Sheets/Dimers |
| H-Bond Distance | Varies | ||
| Proton Dynamics | Concerted Triple Proton Transfer | Sequential Proton Transfer | Static / Disordered |
| Steric Driver | Methyl groups block chain formation | No sterics; chains favored | Nitro group adds planar stacking |
Crystallographic Parameters (Reference Data)
Note: Parameters are for the pure compound at Low Temperature (approx. 100-150 K).
-
Formula:
-
Z (Molecules/Cell): 12 (4 trimers per unit cell typically, or Z'=3 in asymmetric unit)
-
Density (
): ~1.15 - 1.20 g/cm³ -
Key Insight: The asymmetric unit often contains one complete trimer (3 molecules), which is crystallographically independent. This allows for the study of concerted proton transfer mechanisms where the three protons move simultaneously between nitrogen atoms within the ring.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality Single Crystal X-Ray Diffraction (SCXRD) data, precise control over crystallization kinetics is required to avoid twinning, which is common in pyrazole derivatives.
Synthesis & Purification
Reaction: Condensation of acetylacetone with hydrazine hydrate.
-
Reactants: Mix 10 mmol acetylacetone and 10 mmol hydrazine hydrate in 20 mL ethanol.
-
Reflux: Heat at 80°C for 2 hours.
-
Isolation: Evaporate solvent. Recrystallize crude solid from hot water or ethanol/water mix.
-
Purity Check: Verify via
-NMR ( ): 2.24 (s, 6H, Me), 5.8 (s, 1H, CH), 10-13 (br, NH).
Crystal Growth Methodologies
Two methods are recommended. Method B yields superior crystals for diffraction.
-
Method A: Slow Evaporation (Solution)
-
Dissolve 50 mg DMP in 5 mL Methanol.
-
Cover vial with parafilm, poke 3 small holes.
-
Allow to stand at room temperature for 3-5 days.
-
Risk: Solvate formation or twinning.
-
-
Method B: Sublimation (Preferred)
-
Place 100 mg crude DMP in the bottom of a sublimation tube.
-
Apply vacuum (0.1 Torr).
-
Heat bottom to 80°C; cool "cold finger" with dry ice/acetone.
-
Result: High-purity, solvent-free blocks suitable for high-resolution XRD.
-
Diffraction Data Collection Strategy
-
Temperature: 100 K .
-
Reasoning: Methyl groups in DMP have high thermal motion at room temperature (RT). Cooling freezes the rotation, improving resolution (
) and allowing precise location of the N-H proton.
-
-
Strategy: Collect a full sphere of data (redundancy > 4).
-
Refinement: Treat N-H hydrogen atoms isotropically; methyl hydrogens can be treated as riding models, but locating them in difference maps is preferable for tautomer analysis.
Visualization: Experimental Workflow
The following diagram outlines the critical path from synthesis to structural validation.
Caption: Workflow for isolating single crystals of 3,5-dimethylpyrazole and determining the trimeric hydrogen-bonding network.
Technical Insights: Tautomerism & Proton Transfer
One of the most advanced applications of DMP crystal data is studying Solid-State Proton Transfer (SSPT) .
-
Mechanism: In the cyclic trimer, the three protons can "hop" simultaneously to the adjacent nitrogen atoms.
-
Observation: In high-quality X-ray data (or Neutron diffraction), the proton density may appear elongated or disordered between the two nitrogens (
vs ) if the transfer barrier is low. -
Significance: This makes DMP a model system for studying proton conductivity and enzyme active site mechanics (e.g., serine proteases).
References
-
Crystal Structure of 3,5-Dimethylpyrazole (Trimer Motif)
-
Smith, J. A. et al. "Intermolecular triple proton and deuteron transfer in crystalline 3,5-dimethylpyrazole studied by NMR, NQR, and X-ray methods." Journal of the American Chemical Society. Link
-
-
Comparative Packing (Pyrazole vs. DMP)
-
Llamas-Saiz, A. L. et al. "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles." Acta Crystallographica Section B. Link
-
-
Neutron Scattering & Dynamics
-
Stride, J. A. et al. "Hydrogen-bonding in the self-organising system 3,5-dimethylpyrazole." New Journal of Chemistry. Link
-
-
CCDC Database (Cambridge Crystallographic Data Centre)
-
Search Accession for "3,5-dimethylpyrazole" (Refcode: DMPYRZ). Link
-
Sources
A Senior Application Scientist's Guide to Comparing the Efficacy of DMP and DCD Nitrification Inhibitors
For: Researchers, scientists, and agricultural development professionals.
Introduction: The Critical Role of Nitrification Inhibitors in Nitrogen Management
Nitrogen is an essential nutrient for plant growth, yet its availability in the soil is often a limiting factor. The application of nitrogen-based fertilizers is a cornerstone of modern agriculture, but the efficiency of this practice is hampered by the microbial process of nitrification. Nitrification is the biological oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), mediated by soil microorganisms.[1][2] While nitrate is a readily available form of nitrogen for plants, it is also highly mobile in the soil and susceptible to leaching into groundwater or being lost to the atmosphere as nitrous oxide (N₂O), a potent greenhouse gas.[3]
Nitrification inhibitors are chemical compounds designed to slow down this conversion process, thereby keeping nitrogen in the more stable ammonium form for a longer period.[1][4] This enhances nitrogen use efficiency by plants, reduces nitrogen losses to the environment, and can contribute to increased crop yields.[5] Two of the most widely used nitrification inhibitors in agriculture are 3,4-dimethylpyrazole phosphate (DMPP) and dicyandiamide (DCD).[6] This guide provides an in-depth, objective comparison of the efficacy of DMP and DCD, grounded in scientific principles and supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Mechanism of Action: Targeting the Key Enzyme in Nitrification
The primary target for both DMP and DCD is the enzyme ammonia monooxygenase (AMO) , which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine.[1][6][7] By inhibiting AMO, these compounds effectively suppress the activity of ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[3][7]
Dicyandiamide (DCD): DCD is considered a competitive inhibitor of AMO.[8] It possesses a structural similarity to ammonia and competes for the active site of the enzyme, thereby preventing ammonia from binding and being oxidized.[2]
3,4-Dimethylpyrazole Phosphate (DMPP): DMPP, the phosphate salt of 3,4-dimethylpyrazole (DMP), is understood to act as a non-competitive inhibitor of AMO.[6] Instead of directly competing with ammonia, DMPP is thought to chelate the copper ions that are essential cofactors for the proper functioning of the AMO enzyme.[3] This effectively deactivates the enzyme and halts the nitrification process.
The following diagram illustrates the nitrification pathway and the points of inhibition by DMP and DCD.
Caption: Nitrification pathway and inhibition points of DMP and DCD.
Comparative Efficacy: A Data-Driven Analysis
The effectiveness of nitrification inhibitors is not absolute and is significantly influenced by a variety of environmental and soil-specific factors. A direct comparison of DMPP and DCD reveals distinct performance characteristics under different conditions.
Reduction of Nitrous Oxide (N₂O) Emissions
Both DMPP and DCD have been shown to significantly reduce N₂O emissions from agricultural soils. However, their relative efficacy can vary depending on soil type and temperature.
| Soil Type | Inhibitor | N₂O Emission Reduction (%) | Reference |
| Clayey & Loamy | DCD | 47-86% | [9][10] |
| Clayey & Loamy | DMPP | 30-56% | [9][10] |
| Sandy | DCD | 33% | [9][10] |
| Sandy | DMPP | 88% | [9][10] |
Key Insight: DCD generally demonstrates a stronger inhibitory effect on N₂O emissions in finer-textured soils like clay and loam, while DMPP is more effective in coarser-textured sandy soils.[9][10] This is likely due to differences in the mobility and adsorption of the inhibitors in different soil matrices.
Temperature also plays a crucial role. One study found that DCD performed better than DMPP at a cooler temperature of 5°C in reducing N₂O emissions.[11]
Impact on Crop Yield and Nitrogen Uptake
The ultimate goal of using nitrification inhibitors is to improve nitrogen availability to crops, leading to enhanced growth and yield. Meta-analyses of numerous studies have provided valuable insights into the comparative effects of DMPP and DCD on crop productivity.
| Crop Type | Inhibitor | Impact on Yield/Biomass | Impact on Nitrogen Uptake | Reference |
| Grasslands | DCD | +38% | +39% | [12] |
| Grasslands | DMPP | +37% | Non-significant | [12] |
| Maize | DCD | +38% | +40% | [12] |
| Maize | DMPP | Non-significant | Non-significant | [12] |
| Vegetables | DMPP | +37% | - | [12] |
| Wheat | DMPP | - | Lowered soil NO₃⁻-N by 27% | [12] |
Key Insight: While both inhibitors can positively impact crop productivity, DCD has shown a more consistent and significant positive effect on both yield and nitrogen uptake across several crop types, particularly in grasslands and maize.[12] DMPP has demonstrated notable benefits in vegetable biomass and in reducing nitrate levels in the soil for wheat crops.[12]
Environmental Factors Influencing Efficacy
The performance of both DMPP and DCD is not static and is influenced by a range of edaphic and environmental factors.
-
Soil Type: As highlighted in the N₂O emissions data, soil texture is a critical determinant of inhibitor efficacy.[9][10] The adsorption of DMPP to clay and silt particles can reduce its effectiveness in finer-textured soils.[9]
-
Soil pH: The persistence of DMPP is influenced by soil pH, with greater persistence observed under acidic conditions.[13]
-
Temperature: Temperature affects the degradation rate of both inhibitors. DCD's efficacy has been noted to be more pronounced at cooler temperatures.[11]
-
Organic Matter: The efficacy of both inhibitors can be lower in soils with low organic matter content.
Experimental Protocol for Comparative Efficacy Evaluation
For researchers aiming to conduct their own comparative studies, the following detailed protocol for a soil incubation experiment provides a robust framework. This self-validating system allows for the direct assessment of nitrification inhibition under controlled laboratory conditions.
Objective: To compare the efficacy of DMP and DCD in inhibiting nitrification in a specific soil type.
Materials:
-
Fresh soil samples, sieved (2-4 mm)
-
Ammonium sulfate ((NH₄)₂SO₄) solution
-
DMPP solution
-
DCD solution
-
2 M Potassium Chloride (KCl) solution
-
Incubation flasks (e.g., 250 mL Erlenmeyer flasks)
-
Incubator
-
Shaker
-
Filtration apparatus
-
Spectrophotometer or autoanalyzer for ammonium and nitrate determination
Experimental Design:
The following treatments should be set up in triplicate:
-
Control: Soil + (NH₄)₂SO₄
-
DMPP Treatment: Soil + (NH₄)₂SO₄ + DMPP
-
DCD Treatment: Soil + (NH₄)₂SO₄ + DCD
Step-by-Step Methodology:
-
Soil Preparation:
-
Collect a representative soil sample from the field of interest.
-
Sieve the soil to remove large debris and homogenize it.
-
Determine the initial gravimetric water content of the soil.
-
-
Incubation Setup:
-
Weigh a standardized amount of moist soil (e.g., 20 g) into each incubation flask.
-
To the control and treatment flasks, add a solution of (NH₄)₂SO₄ to achieve a target ammonium concentration (e.g., 75 mg N/kg soil).
-
To the DMPP and DCD treatment flasks, add the respective inhibitor solutions at the desired application rates.
-
Adjust the moisture content of all flasks to a consistent level, typically 60% of the water-holding capacity.
-
Seal the flasks with perforated plastic wrap to allow for air exchange.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample three replicate flasks from each treatment.
-
Extract the soil from each sampled flask with 100 mL of 2 M KCl solution by shaking for 1 hour.
-
Filter the soil slurry to obtain a clear extract.
-
Analyze the extract for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a colorimetric method or an autoanalyzer.
-
Data Analysis:
-
Calculate the net nitrification rate as the change in nitrate concentration over time.
-
Determine the percent inhibition for each inhibitor at each sampling point using the formula: % Inhibition = ((Nitrate in Control - Nitrate in Treatment) / Nitrate in Control) * 100
The following diagram outlines the experimental workflow.
Caption: Workflow for a soil incubation experiment to compare nitrification inhibitors.
Conclusion: Selecting the Right Inhibitor for the Job
The choice between DMP and DCD as a nitrification inhibitor is not a one-size-fits-all decision. This guide has demonstrated that while both compounds effectively target the AMO enzyme to slow nitrification, their performance is highly dependent on specific soil and environmental conditions.
-
DCD appears to be a more robust option in finer-textured, cooler soils , and has shown a more consistent positive impact on crop yield and nitrogen uptake in several key crops.
-
DMPP excels in sandy soils and can be particularly beneficial for certain crops like vegetables .
For researchers and professionals in the field, a thorough understanding of the mechanisms of action, coupled with a careful consideration of the specific application context, is paramount. The provided experimental protocol offers a standardized approach to directly compare the efficacy of these inhibitors under controlled conditions, enabling evidence-based decisions for optimizing nitrogen management strategies.
References
-
Determining the influence of environmental and edaphic factors on the fate of the nitrification inhibitors DCD and DMPP in soil - PubMed. (2018). Retrieved from [Link]
-
Assessing the Efficacy, Acute Toxicity, and Binding Modes of the Agricultural Nitrification Inhibitors 3,4-Dimethyl-1H-pyrazole (DMP) and Dicyandiamide (DCD) with Nitrosomonas europaea - ACS Publications. (2023). Retrieved from [Link]
-
Influence of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) in comparison to dicyandiamide (DCD) on nitrous oxide emissions, carbon dioxide fluxes and methane oxidation during 3 years of repeated application in field experiments - ResearchGate. (2001). Retrieved from [Link]
-
Comparative Effectiveness of Four Nitrification Inhibitors for Mitigating Carbon Dioxide and Nitrous Oxide Emissions from Three Different Textured Soils - MDPI. (2021). Retrieved from [Link]
-
Mediation of gaseous emissions and improving plant productivity by DCD and DMPP nitrification inhibitors: Meta-analysis of last three decades - NIH. (2023). Retrieved from [Link]
-
Comparison of the ability of the nitrification inhibitors DCD and DMPP to reduce nitrification and N2O emissions from nitrogen fertilisers - IUSS. (n.d.). Retrieved from [Link]
-
Comparative Effectiveness of Four Nitrification Inhibitors for Mitigating Carbon Dioxide and Nitrous Oxide Emissions from Three Different Textured Soils - ResearchGate. (2021). Retrieved from [Link]
-
Effect of the new nitrification inhibitor DMPP in comparison to DCD on nitrous oxide (N2O) emissions and methane (CH4) oxidation during 3 years of repeated applications in field experiments - ResearchGate. (2001). Retrieved from [Link]
-
Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed. (2021). Retrieved from [Link]
-
Nitrification inhibitors - Ag Emissions Centre. (2020). Retrieved from [Link]
-
Effects of nitrification inhibitors (DCD and DMPP) on nitrous oxide emission, crop yield and nitrogen uptake in a wheat–maize cropping system - BG. (2015). Retrieved from [Link]
-
Dicyandiamide has more inhibitory activities on nitrification than thiosulfate - PMC - NIH. (2018). Retrieved from [Link]
-
Effects of Nitrification Inhibitors on Nitrogen Dynamics and Ammonia Oxidizers in Three Black Agricultural Soils - MDPI. (2022). Retrieved from [Link]
-
The nitrification inhibitor 3,4-dimethylpyrazole-phosphat (DMPP) - quantification and effects on soil metabolism - ResearchGate. (2007). Retrieved from [Link]
-
Nitrification inhibitors: What does the science say? - YouTube. (2021). Retrieved from [Link]
-
Effectiveness of Nitrification Inhibitor in Reducing N2O Emissions Depends on Soil Acidification Mitigation in Acid Soils - MDPI. (2022). Retrieved from [Link]
-
Lab.10 methods for estimating nitrification process | PDF - Slideshare. (2015). Retrieved from [Link]
-
Ammonia oxidation pathways and nitrifier denitrification are significant sources of N2O and NO under low oxygen availability - PMC. (2013). Retrieved from [Link]
-
The impact of DCD and NBPT concentration on nitrification and volatilization. (2019). Retrieved from [Link]
Sources
- 1. Nitrification - Wikipedia [en.wikipedia.org]
- 2. Complete nitrification by a single microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Ammonia oxidation pathways and nitrifier denitrification are significant sources of N2O and NO under low oxygen availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdfa.ca.gov [cdfa.ca.gov]
- 6. Making sure you're not a bot! [macau.uni-kiel.de]
- 7. Inhibition of Ammonia Monooxygenase from Ammonia-Oxidizing Archaea by Linear and Aromatic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. smallgrains.ucdavis.edu [smallgrains.ucdavis.edu]
- 10. fs.usda.gov [fs.usda.gov]
- 11. Lab.10 methods for estimating nitrification process | PDF [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. Access Water | METHODS FOR MEASURING NITRIFIER MAXIMUM SPECIFIC GROWTH RATE: CRUCIAL FOR... [accesswater.org]
A Comparative Guide to Elemental Analysis for Purity Validation of 3,5-Dimethylpyrazole
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of scientific rigor and regulatory compliance. In this guide, we delve into the validation of 3,5-dimethylpyrazole purity, a critical building block in various chemical syntheses, through the lens of elemental analysis. We will provide an in-depth, experience-driven comparison with alternative methodologies, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to not only present protocols but to elucidate the scientific rationale behind the selection and validation of these techniques.
The Criticality of Purity in Research and Development
3,5-Dimethylpyrazole, with the chemical formula C5H8N2, is a versatile heterocyclic compound used in the synthesis of pharmaceuticals, agrochemicals, and ligands in coordination chemistry.[1] The presence of impurities, even in minute quantities, can significantly impact the yield, stereochemistry, and biological activity of the final product. Therefore, robust and validated analytical methods for purity determination are not just a matter of quality control but a fundamental requirement for reproducible and reliable scientific outcomes.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis, particularly CHN analysis, is a foundational technique for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[2] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.[2][3] The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's chemical formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.
Theoretical Composition of 3,5-Dimethylpyrazole (C5H8N2)
To begin any elemental analysis, we must first calculate the theoretical elemental composition of 3,5-dimethylpyrazole (Molar Mass: 96.13 g/mol ).[1][4]
-
Carbon (C): (5 * 12.01) / 96.13 * 100% = 62.47%
-
Hydrogen (H): (8 * 1.01) / 96.13 * 100% = 8.41%
-
Nitrogen (N): (2 * 14.01) / 96.13 * 100% = 29.12%
Validation of Elemental Analysis for 3,5-Dimethylpyrazole Purity
A key aspect of analytical science is the validation of the methods used, ensuring they are fit for their intended purpose.[5][6][7][8][9] For elemental analysis, the generally accepted tolerance for purity is a deviation of ±0.4% between the measured and theoretical values.[10][11][12][13]
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the 3,5-dimethylpyrazole sample into a tin capsule. For accurate results, the sample should be finely ground and completely dry, as moisture can significantly affect the hydrogen and, consequently, the other elemental percentages.[3]
-
Perform the analysis in triplicate to assess the precision of the method.
-
-
Combustion and Analysis:
-
Introduce the sample into the combustion chamber of the CHN analyzer, where it is heated to a high temperature (typically 900-1000°C) in the presence of a catalyst and a stream of pure oxygen.
-
The combustion products (CO2, H2O, and N2) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2.
-
The gases are then separated by gas chromatography and quantified using a thermal conductivity detector.[2]
-
-
Data Interpretation and Acceptance Criteria:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the average experimental values from the triplicate analysis with the theoretical values.
-
The sample is considered pure if the experimental values are within ±0.4% of the theoretical values for each element.
-
Sources
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. edqm.eu [edqm.eu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. dastmardi.ir [dastmardi.ir]
- 9. usp.org [usp.org]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 3,5-Dimethyl-4H-pyrazole
Part 1: Executive Safety Summary
3,5-Dimethyl-4H-pyrazole (DMP) is a nitrogen-containing heterocycle widely used as a nitrification inhibitor and a ligand in coordination chemistry.[1] While it is often viewed as a standard organic reagent, its classification as a Reproductive Toxin (Category 2) and Specific Target Organ Toxicant (Liver) necessitates a zero-discharge policy.
Core Directive: Under no circumstances should 3,5-dimethylpyrazole be disposed of via sanitary sewer systems (sink drains) or regular trash. The only validated disposal route is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.
Part 2: Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. Use the data below to populate waste tags and safety documentation.
| Parameter | Specification | Critical Disposal Note |
| CAS Number | 67-51-6 | Unique identifier for waste manifests. |
| Formula | C₅H₈N₂ | High nitrogen content requires NOx scrubbing during incineration.[1][2] |
| Physical State | White crystalline solid | Dust generation is a primary inhalation risk during transfer.[1][2] |
| Melting Point | 107–109 °C | Stable solid at room temperature; does not require cold storage for waste.[1][2] |
| GHS Hazards | Warning H302: Harmful if swallowed H361: Suspected of damaging fertility/unborn child H373: May cause liver damage | MUST be labeled as a "Reproductive Toxin" on waste containers.[1][2] |
| RCRA Status | Not P- or U-listed | Regulated as "Hazardous Chemical Waste" due to toxicity characteristics.[1][2] |
Part 3: Pre-Disposal Handling & Segregation
The Self-Validating System: Safety relies on preventing incompatible chemistries before they enter the waste stream. DMP is a reducing agent (electron donor).
-
Segregation Logic:
-
Container Selection:
-
Solids: High-Density Polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys.
-
-
Labeling:
Part 4: Disposal Procedures (Step-by-Step)
Protocol A: Disposal of Solid Waste (Pure Substance)
Use this for expired shelf stocks or surplus solid reagent.
-
PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling large quantities (>100g) outside a fume hood, use an N95 particulate respirator.
-
Transfer: Place the original container inside a clear plastic secondary containment bag.
-
Consolidation: If transferring to a bulk solid waste drum:
-
Work inside a chemical fume hood to capture dust.
-
Avoid creating an aerosol; pour slowly.
-
-
Tagging: Mark the container with the start date of accumulation.
-
Final Disposition: Transfer to EHS for Incineration .
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction solvents containing DMP.
Scenario 1: Organic Solvent Matrix (e.g., Ethanol, DMSO, DCM) [1][2]
-
Classification: Determine if the solvent is Halogenated or Non-Halogenated.
-
Collection: Pour into the respective organic waste carboy.
-
Note: DMP is soluble in most organic solvents. It does not precipitate out to form shock-sensitive solids (unlike some peroxides), making it safe for standard organic waste streams.
-
-
Documentation: List "3,5-Dimethylpyrazole" as a constituent on the carboy tag with its approximate concentration (<5% usually).
Scenario 2: Aqueous Solutions
-
Prohibition: Do NOT pour down the drain. Even though DMP is water-soluble, its reproductive toxicity triggers "Zero Discharge" protocols in most jurisdictions.[1]
-
Collection: Collect in a carboy designated for "Aqueous Hazardous Waste."
-
pH Adjustment: Ensure the waste stream pH is between 5 and 9. If the solution is highly acidic/basic, neutralize it before adding it to the central carboy to prevent off-gassing.
Protocol C: Empty Container Management
RCRA "RCRA Empty" Standard (40 CFR 261.7)
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Ethanol or Water).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Waste (See Protocol B). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Disposal: Discard the rinsed, dried bottle in the glass recycling or trash, depending on institutional policy.
Part 5: Emergency Spill Response
Immediate Action required for spills > 10 grams.
-
Evacuate & Ventilate: Remove non-essential personnel. Ensure fume hoods are active.
-
PPE Upgrade: Wear a half-mask respirator with P100 cartridges if dust is visible in the air.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully using a dustpan and brush dedicated to hazardous waste.
-
Liquids: Absorb with vermiculite or a commercial spill pad.
-
-
Decontamination: Scrub the area with a soap and water solution. Collect the sponge/towels as hazardous waste.
Part 6: Visual Decision Logic (Disposal Workflow)
Figure 1: Decision tree for the segregation and disposal of 3,5-dimethylpyrazole waste streams.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6230, 3,5-Dimethylpyrazole. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
